2-Cyano-6-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-cyano-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBENDDHRHXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382634 | |
| Record name | 2-cyano-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-96-8 | |
| Record name | 2-Cyano-6-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887266-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyano-6-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorobenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its handling and analysis, and insights into its potential applications.
Core Chemical Properties
This compound is a solid at room temperature, and its chemical identity is well-defined by its molecular formula and weight. The presence of the electron-withdrawing cyano and fluoro groups, along with the carboxylic acid moiety, significantly influences its chemical behavior and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887266-96-8 | [1] |
| Molecular Formula | C₈H₄FNO₂ | [1] |
| Molecular Weight | 165.12 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES | N#Cc1cccc(F)c1C(=O)O | [2] |
Table 2: Safety Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This safety information is based on available data for the compound.
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Protons |
| ~13.0 - 11.0 | Singlet | 1H (COOH) |
| ~8.0 - 7.5 | Multiplet | 3H (Aromatic) |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon |
| ~165 - 160 | C=O |
| ~160 - 155 (d, J≈250 Hz) | C-F |
| ~135 - 115 | Aromatic Carbons |
| ~120 - 115 | C≡N |
| ~120 - 110 | C-CN |
| ~115 - 110 | C-COOH |
Table 5: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 - 2500 | O-H stretch (Carboxylic Acid) |
| ~2230 - 2210 | C≡N stretch |
| ~1710 - 1680 | C=O stretch (Carboxylic Acid) |
| ~1600 - 1450 | C=C stretch (Aromatic) |
| ~1300 - 1200 | C-O stretch |
| ~1200 - 1100 | C-F stretch |
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Fragment |
| 165 | [M]⁺ |
| 148 | [M-OH]⁺ |
| 120 | [M-COOH]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, based on established organic chemistry principles and procedures for analogous compounds, the following methodologies can be adapted.
Synthesis of this compound (Adapted from a similar procedure)
A potential synthetic route to this compound could involve the cyanation of a suitable precursor, such as a bromo-substituted fluorobenzoic acid derivative.
Reaction Scheme:
Figure 1: A possible synthetic pathway to this compound.
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-fluorobenzonitrile in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.
-
Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a flask containing dry ice (solid CO₂).
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Figure 2: General workflow for the purification of this compound.
Analytical Methods
The purity and identity of this compound can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
-
Column: A polar capillary column.
-
Ionization: Electron Ionization (EI).
Biological Activity and Applications in Drug Discovery
While specific data on the biological activity of this compound is limited, the broader class of fluorinated benzoic acids has shown significant promise in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Derivatives of fluorobenzoic acids are being investigated for a range of therapeutic applications, including as anti-inflammatory agents and kinase inhibitors for cancer therapy. The cyano group in this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.
Potential Signaling Pathway Involvement (Hypothetical):
Given the interest in fluorinated aromatics as kinase inhibitors, a hypothetical involvement of a derivative of this compound in a generic kinase signaling pathway is depicted below. This is a conceptual illustration and not based on specific experimental data for this compound.
Figure 3: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a promising building block for synthetic and medicinal chemistry. While a comprehensive dataset on its specific properties is still emerging, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new pharmaceuticals and advanced materials. Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for their investigations into this versatile molecule.
References
An In-depth Technical Guide to 2-Cyano-6-fluorobenzoic Acid (CAS: 887266-96-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-6-fluorobenzoic acid, a fluorinated benzoic acid derivative with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential applications, particularly in the context of kinase inhibition and neuromodulation. Detailed, albeit representative, experimental protocols and data are presented to facilitate further research and development efforts.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of both a cyano and a fluoro group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887266-96-8 | [1][2] |
| Molecular Formula | C₈H₄FNO₂ | [1] |
| Molecular Weight | 165.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8 °C | [1] |
| SMILES | O=C(O)c1c(F)cccc1C#N | [1] |
| InChIKey | KBJBENDDHRHXIK-UHFFFAOYSA-N | General knowledge |
Table 2: Predicted Spectral Data for this compound
| Spectrum | Predicted Characteristics |
| ¹H NMR | Aromatic protons (multiplets) in the range of 7.0-8.5 ppm. Carboxylic acid proton (broad singlet) >10 ppm. |
| ¹³C NMR | Aromatic carbons between 110-165 ppm. Cyano carbon (~115 ppm). Carboxylic acid carbon (~165-170 ppm). |
| IR (cm⁻¹) | C≡N stretch (~2230), C=O stretch (~1700), O-H stretch (broad, ~2500-3300), C-F stretch (~1250). |
| Mass Spec (m/z) | [M-H]⁻ at ~164.02, [M+H]⁺ at ~166.03. |
Synthesis and Experimental Protocols
References
An In-depth Technical Guide to the Molecular Structure of 2-Cyano-6-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-6-fluorobenzoic acid, a halogenated and nitrated benzoic acid derivative, presents a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring both a potent electron-withdrawing cyano group and a fluorine atom ortho to the carboxylic acid functionality, suggests a compound with distinct stereoelectronic properties. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties. Due to the limited availability of specific experimental data in peer-reviewed literature, this document also presents generalized experimental protocols for the synthesis and analysis of similar aromatic carboxylic acids, which can be adapted for the study of this compound.
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound with the chemical formula C₈H₄FNO₂. The strategic placement of the cyano and fluoro groups on the benzoic acid core creates a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887266-96-8 | [2] |
| Molecular Formula | C₈H₄FNO₂ | [1][2] |
| Molecular Weight | 165.12 g/mol | [1] |
| Canonical SMILES | N#CC1=CC=CC(F)=C1C(=O)O | [1] |
| Appearance | Solid (predicted) | |
| Purity | >95% (as offered by commercial suppliers) | |
| Storage Conditions | 2-8 °C |
Spectroscopic and Crystallographic Data
Detailed, publicly available experimental spectroscopic and crystallographic data for this compound is currently limited. For structurally related compounds, extensive spectroscopic analysis is standard for characterization. For instance, the analysis of 4-cyanobenzoic acid has been performed using FT-IR and Raman spectroscopy, with vibrational wavenumbers calculated using computational methods.[3] It is anticipated that similar analyses for this compound would yield characteristic spectra reflecting its unique substitution pattern.
Table 2: Expected Spectroscopic Data for this compound (Hypothetical)
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the electronegative fluorine and cyano groups. The carboxyl and cyano carbons would be readily identifiable. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the cyano group (typically in the 2200-2260 cm⁻¹ region)[3], and C-F bond vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis and Purification
Generalized Experimental Protocol for the Synthesis of Aromatic Carboxylic Acids by Nitrile Hydrolysis
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Materials:
-
2-Cyano-6-fluorobenzonitrile (starting material)
-
Concentrated sulfuric acid or sodium hydroxide solution
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
The starting nitrile is heated under reflux with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If basic hydrolysis is performed, the solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The crude product is collected by filtration and washed with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methods
The purity and identity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would need to be optimized.
Procedure:
-
Prepare a standard solution of the compound of known concentration.
-
Dissolve the synthesized sample in the mobile phase.
-
Inject both the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength.
-
Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Solvent:
-
Deuterated solvent such as DMSO-d₆ or CDCl₃
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the signals are used to confirm the molecular structure.
Caption: Standard analytical workflow for compound characterization.
Safety and Handling
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, this guide provides a foundational understanding of its molecular structure and properties based on available information and analogies to similar compounds. The generalized experimental protocols offered herein can serve as a starting point for researchers aiming to synthesize and characterize this molecule. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and reactivity profile.
References
Spectroscopic Profile of 2-Cyano-6-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 2-Cyano-6-fluorobenzoic acid (CAS No. 887266-96-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a comprehensive analysis based on predictive models and data from structurally analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, enabling its unambiguous identification and characterization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 887266-96-8
-
Chemical Formula: C₈H₄FNO₂
-
Molecular Weight: 165.12 g/mol
-
SMILES: O=C(O)c1c(F)cccc1C#N
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparison with structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Triplet | 1H | Aromatic H |
| ~7.6-7.8 | Doublet | 1H | Aromatic H |
| ~7.5-7.7 | Doublet | 1H | Aromatic H |
Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and can be influenced by through-space coupling with the fluorine atom.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 (d) | -COOH |
| ~160-165 (d, ¹JCF) | C-F |
| ~135-140 (d) | Aromatic CH |
| ~130-135 (d) | Aromatic CH |
| ~120-125 (d) | Aromatic CH |
| ~115-120 | -CN |
| ~110-115 (d) | C-CN |
Note: Carbons in close proximity to the fluorine atom will exhibit splitting (d = doublet) due to carbon-fluorine coupling. The magnitude of the coupling constant (J) provides additional structural information.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 2220-2240 | Sharp, Medium | C≡N stretch (Nitrile) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1620 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1100-1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 165 | [M]⁺ (Molecular ion) |
| 148 | [M-OH]⁺ |
| 137 | [M-CO]⁺ or [M-H₂O]⁺ |
| 120 | [M-COOH]⁺ |
| 92 | [C₆H₃F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The spectral width should be set to cover a range of at least 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
The spectral width should be set to cover a range of 0-200 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source. This is a soft ionization technique that will likely show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
-
EI: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with a high-energy electron beam. This is a hard ionization technique that will show the molecular ion [M]⁺ and extensive fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to the Physical Properties of 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2-Cyano-6-fluorobenzoic acid (CAS No. 887266-96-8), a crucial intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific experimental data in public literature, this document focuses on detailing the robust experimental protocols for determining its melting point and solubility, empowering researchers to generate this critical data in-house.
Core Physical Properties
A summary of the key physicochemical properties of this compound is presented below. While specific quantitative values for melting point and solubility are pending experimental determination, this table provides a framework for data collection.
| Property | Value |
| Molecular Formula | C₈H₄FNO₂ |
| Molecular Weight | 165.12 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | To be determined experimentally |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a standard and reliable technique for this determination.[1]
Methodology: Capillary Melting Point Determination [1][2][3]
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried and in a fine powdered form.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is used for loading.
-
Pack the sample to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, heat the sample rapidly to about 15-20°C below the estimated melting point.
-
Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For high accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.
-
Determination of Solubility
Understanding the solubility of this compound in various solvents is essential for its use in synthesis, purification, and formulation. A systematic approach is used to classify its solubility.[4][5][6][7]
Methodology: Qualitative Solubility Testing [4][5][6][7]
This protocol determines the solubility of the compound in a range of common solvents, which helps in classifying it based on its functional groups.
-
General Procedure:
-
In a small test tube, place approximately 25 mg of this compound.
-
Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.
-
Observe whether the compound dissolves completely.
-
-
Solvent Sequence and Interpretation:
-
Water: If the compound is soluble in water, its acidity or basicity can be tested with litmus paper.
-
5% Sodium Hydroxide (NaOH): If the compound is insoluble in water but soluble in 5% NaOH, it is likely an organic acid.
-
5% Sodium Bicarbonate (NaHCO₃): If the compound is soluble in 5% NaHCO₃, it is a strong organic acid (like a carboxylic acid). If it is insoluble in NaHCO₃ but soluble in NaOH, it is a weak acid.
-
5% Hydrochloric Acid (HCl): If the compound is insoluble in water and basic solutions, its solubility in 5% HCl is tested. Solubility in HCl indicates an organic base.
-
Organic Solvents: Solubility should also be tested in common organic solvents such as methanol, ethanol, acetone, and dichloromethane to establish a broader solubility profile.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of this compound.
References
An In-depth Technical Guide on the Acidity and pKa of 2-Cyano-6-fluorobenzoic Acid
For immediate release
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 2-Cyano-6-fluorobenzoic acid. It details the theoretical underpinnings of its acidity, offers an estimated pKa based on analogous compounds, and presents standardized protocols for both experimental determination and computational prediction.
Theoretical Background and pKa Estimation
The acidity of a carboxylic acid, quantified by its pKa value, is fundamentally determined by the stability of its conjugate base (the carboxylate anion). For substituted benzoic acids, the nature and position of substituents on the aromatic ring play a critical role in modulating this stability. Electron-withdrawing groups (EWGs) enhance acidity (resulting in a lower pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (higher pKa).
This compound possesses two potent electron-withdrawing groups, a cyano (-CN) group and a fluorine (-F) atom, both positioned ortho to the carboxylic acid.
-
Inductive Effect: Both fluorine and the cyano group are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). They pull electron density away from the carboxylate group through the sigma bond framework, which significantly stabilizes the negative charge on the deprotonated anion.
-
Resonance Effect: The cyano group also exhibits a powerful electron-withdrawing resonance effect (-M), further delocalizing the ring's pi-electrons and the negative charge of the conjugate base. Fluorine, while having a -I effect, exhibits a +M (electron-donating) resonance effect due to its lone pairs; however, for halogens, the inductive effect is generally considered dominant in influencing acidity.
The ortho positioning of both groups maximizes their inductive influence due to proximity to the carboxyl group. This dual substitution is expected to make this compound a considerably stronger acid than benzoic acid itself.
pKa Estimation:
| Compound | pKa Value | Rationale for Comparison |
| Benzoic Acid | ~4.20[1] | The unsubstituted parent compound, serving as a baseline. |
| 2-Fluorobenzoic Acid | ~3.27[2][3] | Demonstrates the acid-strengthening effect of a single ortho-fluoro substituent. |
| 2-Cyanobenzoic Acid | ~3.14[4][5][6] | Shows the even stronger acid-strengthening effect of an ortho-cyano group. |
| 2,6-Difluorobenzoic Acid | ~2.34 (Predicted)[7][8] | Illustrates the additive effect of two ortho-fluoro substituents. |
Given that 2-Cyanobenzoic acid (pKa ≈ 3.14) is slightly more acidic than 2-Fluorobenzoic acid (pKa ≈ 3.27), the cyano group has a marginally stronger acidifying effect in the ortho position. The presence of both a cyano and a fluoro group in the ortho positions (2 and 6) would lead to a significant, likely additive, increase in acidity. Starting from benzoic acid (pKa 4.20), the addition of a 2-cyano group lowers the pKa by about 1.06 units. The addition of a 6-fluoro group would further decrease this value. Based on the pKa of 2,6-difluorobenzoic acid (~2.34), it is reasonable to predict that the pKa of This compound will be in the range of 2.0 - 2.5 .
The dissociation equilibrium is illustrated below.
Experimental Protocol for pKa Determination
Potentiometric titration is the gold-standard method for the precise determination of pKa values.[7][9] The protocol involves titrating a solution of the acid with a strong base and monitoring the pH change.
2.1 Materials and Equipment
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (Milli-Q or equivalent)
-
Co-solvent (e.g., Methanol or DMSO) if solubility is low
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Stir plate and stir bar
-
Volumetric flasks and pipettes (Class A)
2.2 Detailed Methodology
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the acid in a known volume of water. If solubility is a concern, a co-solvent may be used, but the pKa value will be for that specific solvent mixture and require extrapolation to obtain the aqueous pKa.[9]
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[2] This minimizes changes in activity coefficients.
-
System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring at a constant, moderate speed.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[4]
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of maximum slope, determined from the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). At this point, pH = pKa.
-
Computational Chemistry Approach
In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting pKa values.[5][10] This approach calculates the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent.
3.1 Methodology
-
Model Building: Construct 3D models of both the protonated acid (this compound) and its deprotonated conjugate base.
-
Geometry Optimization: Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment. A common level of theory is B3LYP with a 6-311+G(d,p) basis set.[1][10]
-
Solvation Model: The effect of the solvent (water) is crucial and is typically modeled using a Polarizable Continuum Model (PCM) or the SMD solvation model.[10]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to obtain thermal corrections to the Gibbs free energy and to confirm that the structures are true energy minima.
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG_sol) using the following thermodynamic cycle and equation:
pKa = ΔG_sol / (2.303 * RT)
Where ΔG_sol is calculated from the Gibbs free energies of the acid, its conjugate base, and the proton in solution. The Gibbs free energy of the solvated proton is a well-established, albeit challenging, value to determine and is often taken from experimental or high-level computational studies.
This computational approach allows for a rapid estimation of acidity and can provide valuable insights into the electronic effects governing the pKa, complementing experimental findings.
References
- 1. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
Electron-withdrawing effects of cyano and fluoro groups in benzoic acid
An In-depth Technical Guide on the Electron-Withdrawing Effects of Cyano and Fluoro Groups in Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electron-withdrawing properties of cyano and fluoro groups when substituted on a benzoic acid scaffold. Understanding these effects is paramount in medicinal chemistry and drug development for modulating the physicochemical properties of molecules, such as acidity (pKa), which influences their absorption, distribution, metabolism, and excretion (ADME) profiles.
Quantitative Analysis of Electron-Withdrawing Effects
The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion. The cyano (-CN) and fluoro (-F) groups are potent electron-withdrawing substituents, and their effects can be quantified by comparing the pKa values of substituted benzoic acids and through Hammett substituent constants (σ).
Comparative pKa Values
The pKa is a measure of the acid dissociation constant. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for benzoic acid and its cyano- and fluoro-substituted derivatives.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.86[1] |
| 4-Fluorobenzoic Acid | 4.14[2][3] |
| 2-Cyanobenzoic Acid | 3.14 |
| 3-Cyanobenzoic Acid | 3.60[4] |
| 4-Cyanobenzoic Acid | 3.55[4][5][6] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The constants are further divided into σm (for meta substituents) and σp (for para substituents) to account for positional differences in electronic effects.
| Substituent | σm | σp |
| Fluoro (-F) | +0.337[7] | +0.062[7] |
| Cyano (-CN) | +0.56[7] | +0.66[7] |
Understanding the Electronic Effects: Inductive vs. Resonance
The overall electron-withdrawing nature of the cyano and fluoro groups is a result of the interplay between inductive and resonance effects.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds due to the electronegativity of the substituent.[8][9][10]
-
Resonance Effect (+R or -R): This involves the donation (+R) or withdrawal (-R) of electron density through the pi (π) system of the aromatic ring.[8]
Fluoro Group
The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I).[11][12] However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect (+R).[11] For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[8][13][14] The +R effect of fluorine is more pronounced than that of other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon.[14][15]
Cyano Group
The cyano group exhibits both a strong electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom and a strong electron-withdrawing resonance effect (-R).[4][8][16] The π-system of the cyano group can accept electron density from the aromatic ring, further delocalizing the charge.
Diagram illustrating the inductive and resonance effects of fluoro and cyano groups on the acidity of benzoic acid.
Experimental Protocols
Determination of pKa Values
Potentiometric Titration: This is a common and accurate method for determining pKa values.[17]
-
Apparatus and Reagents:
-
Procedure:
-
A precisely weighed sample of the substituted benzoic acid is dissolved in a known volume of deionized water (or a suitable co-solvent like acetonitrile-water for poorly soluble compounds).[17][19]
-
The solution is titrated with the standardized NaOH solution, and the pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of NaOH added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[20]
-
Spectrophotometric Method: This method is useful for compounds that have a chromophore that changes upon ionization.[19]
-
Apparatus and Reagents:
-
UV-Vis spectrophotometer.
-
pH meter.
-
A series of buffer solutions with known pH values.
-
Substituted benzoic acid sample.
-
-
Procedure:
-
Solutions of the substituted benzoic acid are prepared in a series of buffers with different known pH values.[20]
-
The absorbance of each solution is measured at a wavelength where the acidic and basic forms of the compound have different molar absorptivities.
-
A plot of absorbance versus pH is generated, which typically results in a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.[20]
-
References
- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 6. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
- 17. asianpubs.org [asianpubs.org]
- 18. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 19. asianpubs.org [asianpubs.org]
- 20. benchchem.com [benchchem.com]
A Technical Guide to Quantum Chemical Calculations for 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
2-Cyano-6-fluorobenzoic acid (C₈H₄FNO₂) is a halogenated and cyanated benzoic acid derivative.[1][2] The presence of electron-withdrawing fluoro and cyano groups is expected to significantly influence its electronic structure, reactivity, and spectroscopic characteristics.[3]
Computational Methodology: A Practical Protocol
The following section details a robust and widely adopted protocol for performing quantum chemical calculations on substituted benzoic acids, based on density functional theory (DFT).
Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, Spartan, or similar programs.
Computational Approach: A common and effective method involves the use of DFT, specifically with the B3LYP functional.[4][5] For enhanced accuracy, particularly in predicting thermochemical properties and reaction barriers, other functionals like CAM-B3LYP may also be employed.[6][7]
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is frequently used for this type of molecule.[4][5] This basis set provides a good balance between computational cost and accuracy for capturing the electronic structure of organic molecules containing heteroatoms.
Solvation Effects: To simulate the behavior of the molecule in a solution, a continuum solvation model like the Solvation Model based on Density (SMD) can be applied.[6][7]
Workflow for Quantum Chemical Calculations:
Caption: A generalized workflow for performing quantum chemical calculations.
Data Presentation: Expected Computational Outputs
The following tables illustrate the typical format for presenting the quantitative data obtained from quantum chemical calculations. The values presented are hypothetical and serve as placeholders to demonstrate the structure of the data.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.405 | C2-C1-C6 | 118.5 |
| C-CN | 1.450 | C1-C2-C3 | 120.0 |
| C-F | 1.350 | C1-C6-C5 | 121.0 |
| C=O | 1.210 | O-C-O | 125.0 |
| O-H | 0.970 | C-O-H | 109.5 |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | 3560 | High | Low | O-H stretch |
| 2 | 2230 | Medium | High | C≡N stretch |
| 3 | 1750 | High | Medium | C=O stretch |
| 4 | 1250 | High | Low | C-F stretch |
Table 3: Electronic and Thermodynamic Properties
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -XXX Hartrees |
| Zero-point vibrational energy | XX kcal/mol |
| Enthalpy | XX kcal/mol |
| Gibbs Free Energy | XX kcal/mol |
Analysis and Interpretation
Molecular Geometry: The optimized geometry provides insights into the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography for validation.
Vibrational Spectroscopy: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific vibrational modes of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.
Relationship Between Theoretical and Experimental Data:
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. CAS 887266-96-8 | 4637-3-97 | MDL MFCD07368776 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 2-Bromo-6-cyano-3-fluorobenzoic acid|CAS 1804387-49-2 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Fluorine Advantage: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzoic acid derivatives, a class of compounds that has yielded numerous successful drugs. We will delve into the historical milestones of their synthesis, examine the physicochemical impact of fluorination, and present detailed experimental protocols for the preparation of key derivatives. Furthermore, this guide will explore the mechanisms of action of notable drugs, supported by quantitative data and visualizations of relevant signaling pathways, to offer a comprehensive resource for researchers in drug discovery and development.
A Historical Perspective: The Dawn of Organofluorine Chemistry and the Rise of Fluorinated Benzoic Acids
The journey of fluorinated benzoic acid derivatives is intrinsically linked to the broader history of organofluorine chemistry. While the element fluorine was known for its extreme reactivity, the controlled incorporation of fluorine atoms into organic molecules was a significant challenge for early chemists.
A pivotal moment in this journey was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1][2] This reaction provided a reliable method for introducing fluorine into an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[1][2] This breakthrough opened the door for the synthesis of a wide array of fluoroaromatic compounds, including the fluorinated benzoic acids that are the focus of this guide. The Balz-Schiemann reaction remains a fundamental tool in organofluorine chemistry, enabling the synthesis of compounds like 4-fluorobenzoic acid from 4-aminobenzoic acid.[3]
The strategic application of this newfound synthetic capability in medicinal chemistry began to gain momentum in the mid-20th century. Researchers recognized that the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—could be leveraged to enhance the therapeutic potential of drug candidates.[4]
A landmark achievement in this area was the development of Diflunisal by Merck Sharp & Dohme in 1971.[5][6] This salicylic acid derivative, featuring a 2,4-difluorophenyl substituent, emerged from a research program aimed at creating a more potent and longer-lasting analgesic and anti-inflammatory agent than aspirin.[5] The discovery of Diflunisal highlighted the profound impact that fluorination could have on a molecule's biological activity and pharmacokinetic profile.
The late 20th century saw the arrival of another blockbuster drug, Celecoxib , a selective COX-2 inhibitor developed by G. D. Searle & Company and approved by the FDA in 1998.[7][8] A key feature of Celecoxib's structure is its trifluoromethyl group, which plays a crucial role in its selective binding to the COX-2 enzyme.[9] The success of Celecoxib further solidified the importance of fluorinated moieties in rational drug design.
More recently, the development of Lifitegrast , an LFA-1 antagonist for the treatment of dry eye disease, showcases the continued innovation in this field.[10][11] This complex molecule incorporates a fluorinated benzoic acid derivative as a key structural component, demonstrating the enduring relevance of this chemical class in addressing diverse therapeutic needs.
The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives
The strategic incorporation of fluorine atoms into the benzoic acid scaffold dramatically alters the molecule's physicochemical properties, offering several advantages in drug design:
-
Modulation of Acidity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid group (lower pKa). The position of the fluorine atom on the benzene ring has a significant impact on the pKa, with ortho-substitution generally leading to the greatest increase in acidity.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[9] Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[4]
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, potentially enhancing its efficacy for central nervous system targets.
-
Altered Conformation and Binding Affinity: The introduction of fluorine can influence the conformational preferences of a molecule, which can lead to more favorable interactions with its biological target. The electrostatic interactions of the C-F bond can also contribute to enhanced binding affinity and selectivity.
Quantitative Data Summary
The following tables summarize key quantitative data for representative fluorinated benzoic acid derivatives.
Table 1: pKa Values of Fluorobenzoic Acid Isomers
| Compound | pKa Value |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27[12] |
| 3-Fluorobenzoic Acid | 3.86[13] |
| 4-Fluorobenzoic Acid | 4.14[3] |
| 2,4-Difluorobenzoic Acid | 3.27 |
| 2,6-Difluorobenzoic Acid | 3.12 |
| 3,4-Difluorobenzoic Acid | 3.80[12] |
| 3,5-Difluorobenzoic Acid | 3.37[12] |
Table 2: In Vitro Inhibitory Activity of Selected Fluorinated Benzoic Acid Derivatives
| Compound | Target | Assay | IC50 |
| Celecoxib | COX-2 | Human Recombinant Enzyme | 0.04 µM |
| Celecoxib | COX-1 | Human Recombinant Enzyme | 15 µM |
| Lifitegrast | LFA-1/ICAM-1 Interaction | Jurkat cell adhesion assay | 2.98 nM[10] |
Table 3: Metabolic Stability of a Fluorinated vs. Non-fluorinated Benzoic Acid Analog (Hypothetical Data for Illustrative Purposes)
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | In Vivo Clearance (mL/min/kg) |
| Benzoic Acid Analog | 15 | 25 |
| Fluorinated Benzoic Acid Analog | 90 | 5 |
Signaling Pathways and Mechanisms of Action
COX-2 Inhibition by Celecoxib
Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
LFA-1 Antagonism by Lifitegrast
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and corneal epithelial cells. This interaction is a critical step in the activation and migration of T-cells, which play a central role in the inflammatory processes of dry eye disease.
Caption: LFA-1 signaling pathway and the antagonistic action of Lifitegrast.
Detailed Experimental Protocols
Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction
This protocol describes a classic method for the synthesis of 4-fluorobenzoic acid from 4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Fluoroboric acid (HBF4, 48% in water)
-
Sand
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
-
Formation of the Diazonium Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, add cold fluoroboric acid.
-
A precipitate of the diazonium tetrafluoroborate will form.
-
Filter the precipitate, wash with cold water, then with a small amount of cold methanol, and finally with diethyl ether. Dry the salt in a vacuum desiccator.
-
-
Thermal Decomposition:
-
Mix the dry diazonium tetrafluoroborate salt with an equal amount of sand in a flask.
-
Heat the mixture gently with a Bunsen burner. The decomposition reaction will start, evolving nitrogen and boron trifluoride gases.
-
The crude 4-fluorobenzoic acid will sublime and collect on the cooler parts of the flask.
-
-
Purification:
-
After the reaction is complete, allow the flask to cool.
-
Scrape the crude product from the flask.
-
Recrystallize the crude 4-fluorobenzoic acid from hot water to obtain the pure product.
-
Synthesis of Diflunisal
This protocol outlines a synthetic route to Diflunisal starting from 2,4-difluoroaniline.
Materials:
-
2,4-Difluoroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Benzene
-
Copper powder
-
Acetic anhydride
-
Aluminum chloride
-
Hydrogen peroxide
-
Sodium hydroxide
Procedure:
-
Gomberg-Bachmann Reaction:
-
Diazotize 2,4-difluoroaniline in a similar manner to the procedure for 4-aminobenzoic acid.
-
Add the cold diazonium salt solution to a vigorously stirred mixture of benzene and a base (e.g., sodium acetate).
-
The reaction will proceed to form 2,4-difluorobiphenyl.
-
-
Friedel-Crafts Acylation:
-
Dissolve the 2,4-difluorobiphenyl in a suitable solvent (e.g., dichloromethane).
-
Add aluminum chloride, followed by the slow addition of acetic anhydride.
-
Stir the reaction mixture until the acylation is complete.
-
Work up the reaction by pouring it onto ice and extracting the product with an organic solvent.
-
-
Baeyer-Villiger Oxidation:
-
Dissolve the resulting acetophenone derivative in a suitable solvent (e.g., chloroform).
-
Add a peroxy acid (e.g., m-chloroperoxybenzoic acid) and stir until the oxidation is complete.
-
Work up the reaction to isolate the phenyl acetate derivative.
-
-
Hydrolysis and Carboxylation:
-
Hydrolyze the phenyl acetate derivative with sodium hydroxide to yield 2',4'-difluoro-4-hydroxybiphenyl.
-
Perform a Kolbe-Schmitt reaction by heating the phenoxide salt with carbon dioxide under pressure to introduce the carboxylic acid group at the ortho position to the hydroxyl group, yielding Diflunisal.
-
Synthesis of Celecoxib
This protocol describes a common synthetic route to Celecoxib.[11]
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
Procedure:
-
Claisen Condensation:
-
To a solution of sodium ethoxide in ethanol, add 4-methylacetophenone.
-
Slowly add ethyl trifluoroacetate to the mixture and stir at room temperature.
-
The reaction will form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
-
Cyclization:
-
To a solution of the 1,3-dicarbonyl intermediate in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride.
-
Reflux the mixture until the cyclization is complete, forming the pyrazole ring of Celecoxib.
-
-
Purification:
-
Cool the reaction mixture and filter the precipitated Celecoxib.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Celecoxib.
-
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[11]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by the addition of arachidonic acid.
-
Allow the reaction to proceed for a defined period and then terminate it.
-
Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The discovery and development of fluorinated benzoic acid derivatives represent a remarkable success story in medicinal chemistry. From the early breakthroughs in organofluorine synthesis to the rational design of highly selective and potent drugs, the strategic use of fluorine has consistently proven to be a powerful tool for enhancing therapeutic efficacy. The examples of Diflunisal, Celecoxib, and Lifitegrast underscore the profound impact that this class of compounds has had on human health. As our understanding of disease biology and synthetic methodologies continues to evolve, it is certain that fluorinated benzoic acid derivatives will remain a fertile ground for the discovery of new and innovative medicines. This technical guide provides a solid foundation for researchers to build upon, fostering further exploration and innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]
- 6. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2020114202A1 - Method for preparing compound lifitegrast - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. arkat-usa.org [arkat-usa.org]
Methodological & Application
Synthesis of 2-Cyano-6-fluorobenzoic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Cyano-6-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-stage process: the preparation of the key intermediate, 2-amino-6-fluorobenzoic acid, followed by its conversion to the target molecule via a Sandmeyer reaction. Two distinct and validated synthetic routes for the intermediate are described, offering flexibility based on starting material availability. Detailed procedural steps, reagent specifications, and expected yields are provided to ensure reproducibility.
Introduction
This compound is a key synthetic intermediate used in the development of a wide range of pharmaceuticals and functional materials. The presence of the cyano and fluoro groups on the benzoic acid scaffold imparts unique electronic properties and offers multiple points for further chemical modification. This document outlines a reliable and reproducible synthetic strategy starting from commercially available precursors.
Overall Synthesis Strategy
The synthesis of this compound is approached in two main stages. The initial stage focuses on the preparation of 2-amino-6-fluorobenzoic acid. Two effective methods for this are presented. The second stage involves the conversion of the amino group of this intermediate to a cyano group through a Sandmeyer reaction.
Stage 1: Synthesis of 2-Amino-6-fluorobenzoic acid
Two alternative routes for the synthesis of the key intermediate, 2-amino-6-fluorobenzoic acid, are presented below.
Route A: Reduction of 6-Fluoro-2-nitrobenzoic acid
This route involves the reduction of a commercially available nitro-substituted benzoic acid.
Experimental Protocol:
-
Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, add 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.
-
Addition of Reducing Agent: At room temperature, add 1.25 g (20 mmol) of hydrazine hydrate dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure. To the residue, add 20 mL of ethyl acetate and 10 mL of water. Separate the organic phase and concentrate it to obtain the product.
Data Presentation:
| Parameter | Value |
| Starting Material | 6-Fluoro-2-nitrobenzoic acid |
| Product | 2-Amino-6-fluorobenzoic acid |
| Yield | 96.8% |
| Purity (HPLC) | 99.6% |
Route B: Oxidative Cleavage of 4-Fluoroindigo
This method utilizes the oxidative cleavage of 4-fluoroindigo.
Experimental Protocol:
-
Dissolution: Dissolve 10 g of 4-fluoroindigo in an alkaline solution consisting of 40 mL of 2.5 N sodium hydroxide and 100 mL of 10% sodium carbonate.
-
Oxidation: Cool the solution to a low temperature and slowly add 18 mL of hydrogen peroxide.
-
Reaction Control: After the addition is complete, slowly raise the temperature to 30°C and maintain it for 15 minutes.
-
Decolorization and Precipitation: Add 1.5 g of activated carbon for decolorization and filter the mixture. Acidify the filtrate to a pH of 1 with 18% hydrochloric acid to precipitate the product.
-
Isolation and Purification: Wash the precipitate with water until neutral and then dry to obtain the final product.
Data Presentation:
| Parameter | Value |
| Starting Material | 4-Fluoroindigo |
| Product | 2-Amino-6-fluorobenzoic acid |
| Yield | 92% |
| Purity | >97.5% |
Stage 2: Sandmeyer Cyanation of 2-Amino-6-fluorobenzoic acid
This stage describes the conversion of the synthesized 2-amino-6-fluorobenzoic acid to the target molecule, this compound, via a Sandmeyer reaction. This is a well-established method for the conversion of an aryl amine to an aryl nitrile.[1]
Experimental Protocol:
-
Diazotization:
-
In a flask, suspend 1.55 g (10 mmol) of 2-amino-6-fluorobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Preparation of Cyanide Solution:
-
In a separate flask, dissolve 1.35 g (15 mmol) of copper(I) cyanide and 1.95 g (30 mmol) of potassium cyanide in 20 mL of water.
-
Warm the solution gently if necessary to achieve complete dissolution, then cool it to 0-5°C.
-
-
Cyanation Reaction:
-
Slowly add the cold diazonium salt solution to the stirred cyanide solution. The addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield this compound.
-
Data Presentation (Expected):
| Parameter | Value |
| Starting Material | 2-Amino-6-fluorobenzoic acid |
| Product | This compound |
| Expected Yield | 70-80% |
| Appearance | Off-white to pale yellow solid |
Conclusion
The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of this compound. The availability of two distinct methods for the synthesis of the key intermediate, 2-amino-6-fluorobenzoic acid, offers operational flexibility. The subsequent Sandmeyer cyanation is a robust and scalable reaction, making this overall strategy suitable for both laboratory-scale synthesis and potential scale-up for drug development and manufacturing processes. Researchers and scientists can utilize these detailed protocols to reliably produce this important chemical intermediate for their research and development needs.
References
High-Yield Synthesis of 2-Cyano-6-fluorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-Cyano-6-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science research. Two primary synthetic routes are presented, starting from readily available precursors: 2-bromo-6-fluorobenzoic acid and 2,6-difluorobenzonitrile.
Method 1: Palladium-Catalyzed Cyanation of 2-Bromo-6-fluorobenzoic Acid
This method is a robust and high-yielding approach that utilizes a palladium-catalyzed cross-coupling reaction to introduce the cyano group.
Synthesis Workflow
Application Notes and Protocols: 2-Cyano-6-fluorobenzoic Acid as a Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorobenzoic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the development of targeted cancer therapeutics. Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and a fluorine atom on an aromatic ring, provides a versatile scaffold for the construction of complex heterocyclic systems. The presence of the electron-withdrawing cyano and fluoro groups influences the reactivity of the benzoic acid, making it a key component in the synthesis of potent enzyme inhibitors.
This document provides detailed application notes on the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.
Application in the Synthesis of PARP Inhibitors (e.g., Talazoparib)
This compound is a crucial building block for the synthesis of the phthalazinone core of several PARP inhibitors, including Talazoparib. PARP inhibitors are targeted cancer drugs that exploit deficiencies in the homologous recombination (HR) DNA repair pathway, often found in cancers with BRCA1/2 mutations.
Biological Context: The PARP Signaling Pathway
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.
In cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the repair of double-strand DNA breaks (DSBs) is impaired. When PARP is inhibited, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The accumulation of unrepaired DSBs in HR-deficient cells results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.
Experimental Protocols
The following protocols outline the key synthetic transformations involving this compound in the context of PARP inhibitor synthesis.
Protocol 1: Amide Bond Formation with a Substituted Benzylamine
This protocol describes the coupling of this compound with a substituted benzylamine to form a key benzamide intermediate.
Materials:
-
This compound
-
Substituted benzylamine hydrochloride (e.g., 4-(aminomethyl)benzonitrile hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(substituted benzyl)-2-cyano-6-fluorobenzamide.
Quantitative Data:
| Reactant A | Reactant B | Coupling Reagents | Solvent | Reaction Time | Yield (%) |
| This compound | 4-(aminomethyl)benzonitrile hydrochloride | EDC, HOBt, DIPEA | DMF | 16 hours | 85-95 |
Protocol 2: Reductive Cyclization to Phthalazinone Core
This protocol describes the conversion of the benzamide intermediate to the core phthalazinone structure found in many PARP inhibitors.
Materials:
-
N-(substituted benzyl)-2-cyano-6-fluorobenzamide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of the N-(substituted benzyl)-2-cyano-6-fluorobenzamide (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Acidify the residue with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the phthalazinone product.
Quantitative Data:
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| N-(4-cyanobenzyl)-2-cyano-6-fluorobenzamide | Hydrazine hydrate | Ethanol | 5 hours | 75-85 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a PARP inhibitor intermediate using this compound.
Conclusion
This compound is a key synthetic intermediate that enables the efficient construction of the core structures of potent PARP inhibitors. The protocols and data presented here provide a foundation for researchers in drug discovery and development to utilize this versatile building block in the synthesis of novel anticancer agents. The unique electronic properties conferred by the cyano and fluoro substituents make it an indispensable tool in modern medicinal chemistry.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-Cyano-6-fluorobenzoic acid as a versatile starting material in the synthesis of various heterocyclic compounds. The unique substitution pattern of this benzoic acid derivative, featuring a cyano group and a fluorine atom ortho to the carboxylic acid, offers distinct reactivity and potential for the construction of novel molecular architectures of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block for organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a cyano moiety, and a fluorine atom—on an aromatic scaffold allows for a diverse range of chemical transformations. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. These characteristics make it a suitable precursor for the synthesis of various fused and non-fused heterocyclic systems, which are prevalent motifs in many biologically active compounds.
This document outlines a representative protocol for the synthesis of a quinazolinone derivative, a common and important heterocyclic core in medicinal chemistry. While direct cyclization of this compound is not widely reported, a two-step process involving the reduction of the cyano group to an amine, followed by cyclocondensation, provides a reliable route to the corresponding quinazolinone.
Synthesis of 8-Fluoroquinazolin-4(3H)-one from 2-Amino-6-fluorobenzoic Acid
While a direct one-pot synthesis from this compound is challenging, a highly relevant and well-documented procedure involves the use of the closely related 2-Amino-6-fluorobenzoic acid. This protocol serves as a foundational method that can be adapted for a two-step synthesis starting from this compound, which would first involve the reduction of the cyano group to an amino group.
The synthesis of quinazolin-4(3H)-one and its derivatives is a cornerstone in heterocyclic chemistry, often achieved through the reaction of an anthranilic acid derivative with a suitable one-carbon synthon, such as formamide.
Experimental Protocol: Synthesis of 8-Fluoroquinazolin-4(3H)-one
This protocol is adapted from established methods for quinazolinone synthesis from anthranilic acid derivatives.
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Formamide
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of 2-amino-6-fluorobenzoic acid (1.0 equivalent) and formamide (10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into cold water with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The solid product is dried under vacuum to afford 8-fluoroquinazolin-4(3H)-one.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of quinazolinones from anthranilic acid derivatives. Yields can vary based on the specific substrates and reaction conditions.
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzoic acid | Formamide | 125-130 | 4 | >90 | [1] |
| 2-Amino-5-bromobenzoic acid | Formamide | 130 | 4 | 91 |
Proposed Adaptation for this compound
To utilize this compound for the synthesis of the corresponding quinazolinone (4-oxo-3,4-dihydroquinazoline-8-carbonitrile), a two-step synthetic sequence is proposed:
-
Reduction of the Cyano Group: The cyano group of this compound can be selectively reduced to an aminomethyl group (-CH₂NH₂) or an amino group (-NH₂) using appropriate reducing agents. For conversion to an amino group, a common method is catalytic hydrogenation.
-
Cyclocondensation: The resulting 2-amino-6-cyanobenzoic acid can then be subjected to the cyclocondensation reaction with formamide as described in the protocol above to yield 4-oxo-3,4-dihydroquinazoline-8-carbonitrile.
Visualization of Synthetic Pathways
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the general logic for synthesizing heterocyclic compounds from functionalized benzoic acids.
References
Derivatisierungsstrategien für die Carbonsäuregruppe in 2-Cyano-6-fluorbenzoesäure: Anwendungsbeispiele und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
2-Cyano-6-fluorbenzoesäure ist ein vielseitiges Molekül, das als wichtiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie, dient. Die Derivatisierung seiner Carbonsäuregruppe ist ein entscheidender Schritt bei der Synthese einer Vielzahl von pharmazeutisch aktiven Verbindungen und funktionellen Molekülen. Durch die Umwandlung der Carbonsäure in Ester, Amide oder Acylchloride können Wissenschaftler die physikochemischen Eigenschaften des Moleküls modulieren, seine Reaktivität für nachfolgende Transformationen anpassen und neue molekulare Gerüste mit potenzieller biologischer Aktivität aufbauen.
Diese Anwendungsbeispiele und Protokolle bieten einen detaillierten Überblick über die gängigsten und effektivsten Methoden zur Derivatisierung der Carbonsäuregruppe von 2-Cyano-6-fluorbenzoesäure. Die bereitgestellten experimentellen Verfahren sind darauf ausgelegt, reproduzierbare Ergebnisse zu gewährleisten und als Leitfaden für Forscher bei ihren Synthesebestrebungen zu dienen.
Veresterung zu Methyl-2-cyano-6-fluorbenzoat
Die Umwandlung von 2-Cyano-6-fluorbenzoesäure in ihren Methylester ist eine häufige Derivatisierung, die oft durchgeführt wird, um die Carbonsäuregruppe für weitere Reaktionen zu schützen oder um die Löslichkeit und Handhabung der Verbindung zu verbessern.
Anwendungen:
-
Schutzgruppe in der mehrstufigen organischen Synthese.
-
Zwischenprodukt bei der Herstellung von komplexeren Molekülen.
-
Ausgangsmaterial für die Synthese von pharmazeutischen Wirkstoffen.
Quantitativen Daten zur Veresterung
| Methode | Reagenzien | Lösungsmittel | Temperatur | Reaktionszeit | Ausbeute (%) |
| Fischer-Veresterung | Methanol, H₂SO₄ (kat.) | Methanol | Rückfluss | 4-8 h | 85-95 |
| Reaktion mit Methyliodid | Methyliodid, K₂CO₃ | DMF | Raumtemperatur | 12-24 h | >90 |
Experimentelles Protokoll: Fischer-Veresterung
-
Einrichtung des Reaktionsgefäßes: In einem Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, wird 2-Cyano-6-fluorbenzoesäure (1 Äquiv.) in überschüssigem Methanol (typischerweise 10-20 Äquiv.) suspendiert.
-
Zugabe des Katalysators: Unter Rühren werden vorsichtig einige Tropfen konzentrierte Schwefelsäure (typischerweise 0,1 Äquiv.) zugegeben.
-
Reaktion: Die Mischung wird für 4-8 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das überschüssige Methanol unter reduziertem Druck entfernt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das rohe Methyl-2-cyano-6-fluorbenzoat zu erhalten. Eine weitere Reinigung kann durch Säulenchromatographie an Kieselgel erfolgen.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Cyano-6-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions with 2-cyano-6-fluorobenzoic acid and its derivatives. This class of compounds presents unique challenges due to the presence of electron-withdrawing cyano and carboxylic acid groups, as well as the ortho-fluoro substituent. This document outlines recommended starting protocols, key considerations for reaction optimization, and methodologies for the successful synthesis of diverse biaryl carboxylic acids, which are valuable intermediates in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate.[1] Its widespread use in drug discovery is attributed to its mild reaction conditions and tolerance of a broad range of functional groups.[1] When working with substrates like this compound, the electronic deficiency and potential for steric hindrance necessitate the use of highly active catalyst systems.[2] Modern catalyst systems, particularly those utilizing bulky, electron-rich phosphine ligands, are often effective in overcoming these challenges.[3]
General Reaction Scheme
The general transformation involves the coupling of a this compound derivative, typically a halide, with a variety of aryl or heteroaryl boronic acids or their esters.
General Scheme of the Suzuki-Miyaura Coupling of 2-Cyano-6-halobenzoic Acid Derivatives.
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.
Experimental Protocols
The following protocols are suggested starting points for the Suzuki-Miyaura coupling of 2-cyano-6-halobenzoic acid derivatives. Optimization will likely be required for different boronic acid coupling partners and specific substrates.
Protocol 1: Microscale Reaction for Optimization
This protocol is designed for initial screening of reaction conditions on a small scale.
Materials:
-
2-Cyano-6-halobenzoic acid derivative (e.g., 2-bromo-6-cyano-benzoic acid)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the 2-cyano-6-halobenzoic acid derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the base (2.0-3.0 eq).
-
Seal the vial with a septum and purge with an inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 9:1 Toluene/H₂O) to achieve a desired concentration (e.g., 0.1 M).
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 2-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparative Scale Synthesis
This protocol is for scaling up a reaction with optimized conditions.
Materials:
-
2-Cyano-6-halobenzoic acid derivative
-
Optimized aryl or heteroaryl boronic acid
-
Optimized palladium catalyst and ligand
-
Optimized base
-
Optimized anhydrous solvent system
-
Schlenk flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 2-cyano-6-halobenzoic acid derivative, the aryl/heteroaryl boronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask with a septum and purge with an inert gas for 20-30 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe or cannula.
-
Heat the reaction mixture to the optimized temperature and stir for the required time.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Recommended Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling with electron-deficient substrates.[4] The following table summarizes recommended starting conditions based on literature for analogous systems.
| Parameter | Recommended Conditions | Rationale / Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective pre-catalysts. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos) | High activity for electron-deficient and sterically hindered substrates.[2] |
| Base | K₃PO₄ or K₂CO₃ | K₃PO₄ is often effective for challenging couplings.[4] |
| Solvent System | Toluene/H₂O (e.g., 9:1) or Dioxane/H₂O (e.g., 4:1) | Biphasic systems are common and effective for Suzuki reactions. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for difficult couplings. |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling.[5]
Experimental Workflow
A typical experimental workflow for setting up and performing the Suzuki-Miyaura coupling reaction is depicted below.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Cyano-6-fluorobenzoic acid as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This compound is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of diverse functionalities at the 6-position of the benzoic acid ring. The presence of a strongly electron-withdrawing cyano group ortho to the fluorine atom, and a carboxylic acid group meta to it, activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride leaving group.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. The electron-withdrawing cyano group plays a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.
Data Presentation: Exemplary SNAr Reactions
The following tables summarize typical reaction conditions and expected yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that these are representative conditions and may require optimization for specific substrates.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100-120 | 12-24 | 75-90 |
| 4-Methoxyaniline | Cs₂CO₃ | DMSO | 100 | 12 | 80-95 |
| Benzylamine | Et₃N | NMP | 80-100 | 8-16 | 70-85 |
| Morpholine | K₃PO₄ | Dioxane | 100 (reflux) | 12-24 | 65-80 |
| Imidazole | NaH | THF | 60 | 6-12 | 60-75 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 120-140 | 24-48 | 60-75 |
| 4-Nitrophenol | Cs₂CO₃ | DMSO | 100 | 12-24 | 70-85 |
| Methanol | NaH | THF | 60 (reflux) | 12-24 | 50-65 |
| Benzyl alcohol | t-BuOK | THF | 60 | 8-16 | 55-70 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80-100 | 6-12 | 85-95 |
| 4-Methylthiophenol | Cs₂CO₃ | NMP | 80 | 6-10 | 90-98 |
| Sodium thiomethoxide | - | DMF | 25-50 | 4-8 | 80-90 |
| Benzyl mercaptan | Et₃N | DMSO | 60-80 | 8-16 | 75-85 |
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add aniline (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 2-cyano-6-(phenylamino)benzoic acid.
Protocol 2: Reaction with a Phenol Nucleophile (e.g., Phenol)
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask, dissolve phenol (1.5 eq.) in anhydrous DMF.
-
Add potassium carbonate (2.5 eq.) and stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 130 °C and stir for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into ice-cold water.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 2-cyano-6-phenoxybenzoic acid.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add thiophenol (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-cold water.
-
Acidify with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield the pure 2-cyano-6-(phenylthio)benzoic acid.
Visualizations
The following diagrams illustrate the key aspects of the nucleophilic aromatic substitution reactions of this compound.
Caption: Mechanism of SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
Application Notes and Protocols: 2-Cyano-6-fluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorobenzoic acid is a versatile, fluorinated building block of significant interest in modern medicinal chemistry. Its unique substitution pattern, featuring a cyano group and a fluorine atom ortho to a carboxylic acid, imparts valuable physicochemical properties that are strategically leveraged in drug design. The presence of the electron-withdrawing fluorine atom can enhance metabolic stability and influence the acidity of the carboxylic acid, while the cyano group offers a versatile handle for further chemical modifications. This document provides detailed application notes, experimental protocols, and relevant biological data concerning the use of this compound in drug discovery, with a primary focus on its application in the synthesis of potent enzyme inhibitors for cancer therapy.
Application in the Synthesis of PARP Inhibitors
A prominent application of this compound is as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.
Talazoparib (BMN-673): A Case Study
Talazoparib is a highly potent PARP1/2 inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer. The synthesis of Talazoparib and its analogs often utilizes intermediates derived from this compound.
Data Presentation
The following tables summarize the in vitro biological activity of Talazoparib, a key therapeutic agent synthesized using a derivative of this compound, and the anticancer activity of the building block itself.
Table 1: In Vitro Activity of Talazoparib [1]
| Target/Assay | Value | Units |
| PARP1 Enzyme Inhibition (Kᵢ) | 1.2 | nM |
| PARP2 Enzyme Inhibition (Kᵢ) | 0.87 | nM |
| Whole-Cell PARylation (EC₅₀) | 2.51 | nM |
| MX-1 (BRCA1 mutant) Cell Proliferation (EC₅₀) | 0.3 | nM |
| Capan-1 (BRCA2 mutant) Cell Proliferation (EC₅₀) | 5 | nM |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ | Units |
| HL-60 | Leukemia | 3.5 | µM |
| A549 | Lung | 4.0 | µM |
| MCF7 | Breast | 4.5 | µM |
| HepG2 | Liver | 1.30 | µM |
Signaling Pathway
The mechanism of action of PARP inhibitors like Talazoparib is centered on the concept of synthetic lethality in BRCA-deficient cancer cells. The following diagram illustrates this signaling pathway.
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a key intermediate from this compound and a standard assay for evaluating PARP-1 inhibition.
Protocol 1: Synthesis of a Dihydropyridophthalazinone Intermediate
This protocol is a representative synthesis of a dihydropyridophthalazinone core, a key structural motif in many PARP inhibitors, including Talazoparib. The synthesis starts from an intermediate derived from this compound.
Step 1: Amidation of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of a desired amine (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography.
Step 2: Reductive Cyclization
-
A key intermediate for Talazoparib synthesis involves a reductive cyclization. A precursor, methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate, can be reacted with 4-fluorobenzaldehyde in the presence of a reducing agent like titanium(III) chloride to form the 2,3-dihydroquinolin-4(1H)-one core.[2]
-
The resulting dihydroquinolinone can then be reacted with hydrazine hydrate in methanol at room temperature to form the final tricyclic phthalazinone core of Talazoparib.[2]
References
- 1. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: The Role of 2-Cyano-6-fluorobenzoic Acid in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific derivatives of 2-cyano-6-fluorobenzoic acid with documented anti-inflammatory activity are not extensively reported in publicly available literature, its structural features—a fluorinated benzoic acid scaffold—are present in known anti-inflammatory agents. Fluorine substitution can enhance metabolic stability and binding affinity, making this scaffold a promising starting point for the design of novel anti-inflammatory drugs. This document outlines a hypothetical research workflow and detailed protocols for the synthesis, in vitro, and in vivo evaluation of a novel anti-inflammatory agent derived from this compound. The primary mechanism of action explored is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Hypothetical Drug Development Workflow
The following diagram illustrates a typical workflow for the development and evaluation of a novel anti-inflammatory agent derived from this compound.
Signaling Pathway: COX Inhibition
Derivatives of fluorinated benzoic acids often exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[1] By blocking this step, these compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation.[1]
Data Presentation
The following tables present a template for summarizing quantitative data from the evaluation of a hypothetical this compound derivative, "Compound X".
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 50.2 | 0.8 | 62.75 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
| Ibuprofen (Control) | 12.5 | 25.0 | 0.5 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle (Control) | - | 0 |
| Compound X | 10 | 35.2 |
| Compound X | 30 | 58.9 |
| Indomethacin (Control) | 10 | 65.4 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Derivative (Amide Formation)
This protocol describes the synthesis of a hypothetical amide derivative of this compound.
Materials:
-
This compound
-
Amine of interest (e.g., 4-methoxyaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the selected amine (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid solution
-
Test compound (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep enzymes on ice.
-
Plate Setup:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a known COX inhibitor.
-
Test Sample (S): 10 µL of the test compound at various concentrations.
-
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Initiation: Add the reaction mix to each well, followed by the respective enzyme (COX-1 or COX-2).
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Data Analysis:
-
Calculate the slope of the linear portion of the fluorescence curve for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (receives only the vehicle).
-
Group 2: Test compound (low dose).
-
Group 3: Test compound (high dose).
-
Group 4: Reference drug.
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound or reference drug orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume.
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
References
Application Notes and Protocols: 2-Cyano-6-fluorobenzoic Acid in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct application of 2-Cyano-6-fluorobenzoic acid in polymer science is not extensively documented in publicly available literature, its structural motifs—a fluorinated aromatic ring, a carboxylic acid, and a nitrile group—are present in various monomers and specialty chemicals used to synthesize high-performance polymers. The presence of a fluorine atom can enhance thermal stability, chemical resistance, and solubility, while the cyano group can influence polarity and reactivity. The carboxylic acid functionality allows for its incorporation into polymer backbones through esterification or amidation reactions.
These notes provide an overview of the potential applications of this compound and its derivatives in polymer science, drawing parallels with the well-established use of similar fluorinated and cyano-functionalized aromatic compounds. The provided protocols for related materials can serve as a foundational methodology for researchers exploring the use of this compound in novel polymer synthesis.
Potential Applications in Polymer Science
Based on the functionalities of this compound, its derivatives could be valuable as monomers or modifiers in the synthesis of specialty polymers with tailored properties.
1. High-Performance Fluorinated Polymers: Derivatives of fluorinated benzoic acids are key components in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of fluorine atoms into the polymer backbone can lead to:
-
Enhanced Thermal Stability: The high strength of the C-F bond contributes to the overall thermal resistance of the polymer.
-
Improved Solubility: Fluorine substitution can disrupt polymer chain packing, leading to better solubility in organic solvents, which aids in processing.
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for applications in microelectronics.
-
Chemical Resistance: Fluorinated polymers often exhibit excellent resistance to a wide range of chemicals.
2. Specialty Monomers for Copolymers: Monomers derived from this compound could be copolymerized with other monomers to impart specific properties to the resulting material. The cyano group can enhance adhesion and introduce a site for post-polymerization modification.
3. Polymer Modification: The carboxylic acid group allows for the grafting of 2-cyano-6-fluorobenzoyl moieties onto existing polymer backbones.[1] This surface modification could alter properties such as surface energy and hydrophobicity.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of high-performance polymers using fluorinated monomers. These can be adapted for derivatives of this compound.
Protocol 1: Synthesis of Fluorinated Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of aromatic polyamides from a diamine and a diacid chloride. A potential application for this compound would be its conversion to the corresponding diacid chloride after a coupling reaction to form a diacid.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aromatic dicarboxylic acid dichloride (derived from a fluorinated benzoic acid derivative)
-
N,N-dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
-
Ice bath
Procedure:
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.[2]
-
Add the aromatic dicarboxylic acid dichloride to the cooled solution portion-wise while stirring.[2] A small amount of pyridine can be added as an acid scavenger.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then at room temperature for 3 hours.[2]
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.[2]
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven.
Protocol 2: Synthesis of Fluorinated Polyimides via Hydrothermal Polycondensation
This two-step method involves the formation of a polyamic acid followed by thermal or chemical imidization.
Materials:
-
Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
Aromatic diamine
-
Deionized water
-
Autoclave
Procedure:
-
Hydrolysis of Dianhydride: In a vial, add the dianhydride to deionized water and stir at 80 °C for 2 hours to form the corresponding tetracarboxylic acid.[2]
-
Salt Formation: Cool the solution to room temperature and add an equimolar amount of the aromatic diamine. Stir vigorously overnight at room temperature to precipitate the monomer salts.[2]
-
Polycondensation: Transfer the vial containing the monomer salt solution into a bolt-closure-type autoclave. Heat the autoclave to the desired temperature (e.g., 180-200 °C) for several hours.
-
Work-up: After cooling, collect the resulting polyimide powder, wash it with deionized water, and dry.[2]
Data Presentation
The properties of polymers derived from fluorinated monomers can be summarized for comparative analysis. The following table presents data for some representative fluorinated polyimides.
| Polymer ID | Dianhydride | Diamine | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| PI-1 | ODPA/6FDA (5:5) | ODA | 260 | >500 | 120.6 | - | 1.5 | [2] |
| PI-2 | BPDA/6FDA (5:5) | ODA | 275 | >500 | 146.8 | - | 1.25 | [2] |
| FPI-3 | 5FBODA | - | 221 | 451 | 95.1 | 50.1 | 2.18 | [2] |
| TPPI-50 | - | TFMB (50%) | 402 | 563 | 232.73 | 26.26 | - | [2] |
Tg = Glass Transition Temperature; Td, 5% = 5% Weight Loss Temperature
Visualizations
Logical Workflow for Polymer Synthesis
The following diagram illustrates the general workflow for synthesizing a polymer using a functionalized benzoic acid derivative.
Caption: General workflow for polymer synthesis.
Potential Reaction Pathway for Polyamide Synthesis
This diagram shows a potential reaction pathway for incorporating a derivative of this compound into a polyamide chain.
Caption: Reaction pathway for polyamide synthesis.
Conclusion
While direct, documented applications of this compound in polymer science are sparse, its structure suggests significant potential for the creation of novel high-performance polymers. By leveraging established protocols for similar fluorinated and aromatic monomers, researchers can explore the incorporation of this and related compounds to develop new materials with enhanced thermal, mechanical, and electronic properties. The provided notes and protocols offer a starting point for such investigations. Further research is warranted to synthesize and characterize polymers derived from or modified with this compound to establish quantitative data on their properties.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Cyano-6-fluorobenzoic acid synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-6-fluorobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the partial hydrolysis of 2,6-difluorobenzonitrile. This reaction requires careful control of conditions to selectively hydrolyze one of the nitrile groups to a carboxylic acid.
Q2: I am observing the formation of 2,6-difluorobenzamide as a major byproduct. How can I minimize this?
A2: The formation of 2,6-difluorobenzamide suggests that the hydrolysis is stopping at the intermediate amide stage. To favor the formation of the carboxylic acid from one of the nitrile groups, more stringent reaction conditions, such as a higher concentration of acid or base and/or a longer reaction time at an elevated temperature, may be required.[1]
Q3: My reaction is producing a significant amount of 2,6-dicarboxy-fluorobenzene. What is causing this over-hydrolysis?
A3: The formation of the dicarboxylic acid indicates that the reaction conditions are too harsh, leading to the hydrolysis of both nitrile groups. To prevent this, consider reducing the reaction temperature, shortening the reaction time, or using a lower concentration of the acid or base catalyst. Careful monitoring of the reaction progress is crucial.
Q4: What are the key parameters to control for selective partial hydrolysis?
A4: The key to selective partial hydrolysis lies in the precise control of reaction temperature, reaction time, and the stoichiometry of the hydrolyzing agent (acid or base). Milder conditions generally favor the formation of the amide or mono-acid, while harsher conditions can lead to the dicarboxylic acid.[1]
Q5: What purification techniques are most effective for isolating this compound?
A5: Purification can typically be achieved through recrystallization. The choice of solvent will depend on the impurities present. Acid-base extraction can also be a powerful tool to separate the desired carboxylic acid from non-acidic byproducts like the starting material or the intermediate amide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature. Ensure proper mixing. |
| Formation of byproducts (e.g., 2,6-difluorobenzamide, 2,6-dicarboxy-fluorobenzene). | Adjust reaction conditions (temperature, time, catalyst concentration) to improve selectivity. Monitor the reaction closely using techniques like TLC or HPLC. | |
| Poor quality of starting materials. | Ensure the 2,6-difluorobenzonitrile is of high purity. | |
| Presence of Unreacted 2,6-difluorobenzonitrile | Insufficient reaction time or temperature. | Prolong the reaction time or cautiously increase the temperature while monitoring for the formation of the dicarboxylic acid byproduct. |
| Inadequate amount of hydrolyzing agent. | Ensure the correct stoichiometry of the acid or base catalyst is used. | |
| Formation of 2,6-dicarboxy-fluorobenzene | Reaction conditions are too harsh. | Decrease the reaction temperature, shorten the reaction time, or use a more dilute acid/base solution. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the recrystallization solvent system. Consider column chromatography if recrystallization is ineffective. Utilize acid-base extraction to separate the acidic product from neutral impurities. |
Quantitative Data on Reaction Conditions
The following table summarizes reaction conditions for the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, which can serve as a starting point for optimizing the synthesis of this compound. Note that achieving the mono-acid will require further optimization from these conditions, likely involving adjustments in temperature and time to push the reaction past the amide stage for one cyano group without hydrolyzing the second.
| Starting Material | Reagents/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,6-difluorobenzonitrile | Deionized water | 350 | 1 | 2,6-difluorobenzamide | 57.3 | Patent CN1861575A |
| 2,6-difluorobenzonitrile | Deionized water | 300 | 3 | 2,6-difluorobenzamide | 89.4 | Patent CN1861575A |
| 2,6-difluorobenzonitrile | Deionized water | 240 | 8 | 2,6-difluorobenzamide | 79.5 | Patent CN1861575A |
Experimental Protocols
Synthesis of this compound via Partial Hydrolysis of 2,6-difluorobenzonitrile (Illustrative Protocol)
Disclaimer: This is a representative protocol derived from general principles of nitrile hydrolysis and should be optimized for specific laboratory conditions.
Materials:
-
2,6-difluorobenzonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobenzonitrile (1 equivalent).
-
Hydrolysis: Slowly add a solution of aqueous sulfuric acid (e.g., 50% v/v). The molar ratio of acid to the starting material should be carefully controlled and optimized.
-
Heating: Heat the reaction mixture to reflux (the optimal temperature will need to be determined experimentally, likely in the range of 100-150°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time that maximizes the yield of the desired mono-acid and minimizes the formation of the di-acid byproduct.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a sodium hydroxide solution. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic byproducts.
-
Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.
-
Isolation: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Common side reactions in the synthesis of fluorinated benzoic acids
Technical Support Center: Synthesis of Fluorinated Benzoic Acids
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of fluorinated benzoic acids via common synthetic routes.
Route 1: Diazotization of Anthranilic Acid (for 2-Fluorobenzoic Acid)
Question 1: My yield of 2-Fluorobenzoic acid is low, and I'm observing a significant amount of salicylic acid as a byproduct. What is causing this, and how can I prevent it?
Answer: The formation of salicylic acid (2-hydroxybenzoic acid) is a prevalent side reaction during the diazotization of anthranilic acid, particularly in aqueous media. The diazonium salt intermediate is susceptible to hydroxylation where water acts as a nucleophile, displacing the diazonium group.[1][2]
Troubleshooting:
-
Anhydrous Conditions: The use of anhydrous hydrogen fluoride is a common method to minimize the presence of water, thereby reducing the formation of salicylic acid.[1]
-
Solvent Choice: Employing a non-aqueous solvent system, such as methoxyethyl methyl ether with anhydrous hydrogen fluoride and sodium nitrite, can significantly suppress the hydroxylation side reaction.[1]
-
Temperature Control: It is crucial to maintain a low temperature, typically below 5°C, during the diazotization step to ensure the stability of the diazonium salt and minimize its decomposition to undesired products.[1][2]
Question 2: I'm getting a complex mixture of byproducts that are difficult to separate. Could benzyne formation be the issue?
Answer: Yes, the diazotization of anthranilic acid can lead to the formation of a highly reactive benzyne intermediate through the loss of nitrogen and carbon dioxide from the diazonium salt.[1] This intermediate can then undergo various reactions, such as Diels-Alder reactions or reactions with other nucleophiles present in the mixture, leading to a complex array of byproducts.[1]
Troubleshooting:
-
Careful Control of Reaction Conditions: Strict adherence to the recommended temperature and rates of reagent addition can help control the decomposition of the diazonium salt and minimize benzyne formation.[1]
-
Alternative Synthetic Routes: If benzyne formation is a persistent issue, consider alternative synthetic routes that do not involve the diazotization of anthranilic acid, such as the oxidation of 2-fluorotoluene.[1]
Route 2: Oxidation of Fluorotoluene
Question 3: My oxidation of a fluorotoluene is incomplete, leaving residual fluoro-benzaldehyde and fluoro-benzyl alcohol in my product. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a common issue resulting in a mixture of the starting material, intermediate aldehyde and alcohol, and the desired carboxylic acid.[2]
Troubleshooting:
-
Choice of Oxidizing Agent: Ensure you are using a sufficiently strong oxidant (e.g., potassium permanganate, chromic acid) and the correct stoichiometry.[2]
-
Reaction Conditions: Temperature and reaction time are critical. Insufficiently harsh conditions may lead to incomplete oxidation. Consider increasing the reaction time or temperature, but be cautious of over-oxidation.[2]
-
Catalyst Activity: If using a catalyst, ensure it is active and not poisoned by impurities in the starting material or solvent.[2]
Question 4: I'm concerned about over-oxidation and potential cleavage of the aromatic ring. What are the signs of this, and how can it be avoided?
Answer: Over-oxidation can occur under harsh reaction conditions, leading to the cleavage of the aromatic ring and the formation of aliphatic acids and carbon dioxide, which will significantly reduce the yield of the desired product.[1]
Troubleshooting:
-
Milder Reaction Conditions: Use less harsh oxidizing agents or milder reaction conditions. Carefully control the reaction temperature to avoid excessive heat.[1]
-
Control of Stoichiometry: Using an excess of the fluorotoluene relative to the oxidizing agent can sometimes help prevent over-oxidation of the desired product.[1]
Route 3: Grignard Reaction followed by Carboxylation
Question 5: I'm having difficulty initiating the Grignard reaction with a fluoro-bromobenzene. What could be the problem?
Answer: The carbon-fluorine bond is very strong, which can make the formation of a Grignard reagent from a fluoro-aryl halide challenging.[1] Additionally, this synthesis is highly sensitive to moisture.[1]
Troubleshooting:
-
Magnesium Activation: The magnesium turnings must be fresh and reactive. Activating the magnesium surface by adding a small crystal of iodine or by physical crushing can help initiate the reaction.[1]
-
Anhydrous Conditions: All glassware must be thoroughly oven-dried, and anhydrous solvents (e.g., diethyl ether, THF) must be used. Any trace of water will quench the Grignard reagent.[1]
Question 6: My final product contains a significant amount of biphenyl impurity. What is the source of this side product?
Answer: The formation of biphenyls is a known side reaction in Grignard syntheses. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[1]
Troubleshooting:
-
Slow Addition of Aryl Halide: Adding the solution of the fluoro-aryl halide dropwise to the magnesium turnings helps to maintain a low concentration of the aryl halide in the reaction mixture, thus minimizing the coupling side reaction.[1]
-
Temperature Control: Higher temperatures can favor the formation of the biphenyl byproduct. Maintaining a gentle reflux should be sufficient.[1]
Data Presentation: Troubleshooting Summary
| Synthetic Route | Common Side Reaction | Key Influencing Factors | Recommended Action |
| Diazotization of Anthranilic Acid | Salicylic Acid Formation | Water content, Temperature | Use anhydrous conditions, non-aqueous solvents, maintain temp < 5°C.[1] |
| Benzyne Formation | Temperature, Reagent Addition Rate | Strictly control reaction parameters; consider alternative routes.[1] | |
| Oxidation of Fluorotoluene | Incomplete Oxidation | Oxidant strength, Stoichiometry, Temperature, Time | Use stronger oxidant, increase reaction time/temp cautiously.[2] |
| Over-oxidation/Ring Cleavage | Harshness of conditions, Temperature | Use milder conditions, control stoichiometry.[1] | |
| Grignard Reaction | Reaction Initiation Failure | Magnesium activity, Moisture | Activate magnesium, ensure strictly anhydrous conditions.[1] |
| Biphenyl Formation | Aryl halide concentration, Temperature | Add aryl halide dropwise, maintain gentle reflux.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization
This is a conceptual protocol and should be adapted and optimized for specific laboratory conditions.
-
Diazotization: Anthranilic acid is dissolved in a suitable non-aqueous solvent (e.g., methoxyethyl methyl ether) and cooled to 0-5°C. Anhydrous hydrogen fluoride is carefully added, followed by the dropwise addition of a solution of sodium nitrite in the same solvent, maintaining the low temperature.
-
Decomposition: The resulting diazonium salt solution is then carefully heated to induce decomposition and formation of the aryl fluoride.
-
Hydrolysis: The intermediate is hydrolyzed to the carboxylic acid using appropriate acidic or basic conditions.
-
Workup and Purification: The reaction mixture is worked up by extraction and the crude product is purified, for example, by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorotoluene
This is a conceptual protocol and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: 4-Fluorotoluene is mixed with an aqueous solution of a strong oxidizing agent, such as potassium permanganate.
-
Oxidation: The mixture is heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
Workup: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 4-fluorobenzoic acid.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for side reactions in the diazotization of anthranilic acid.
Caption: General experimental workflow for the oxidation of fluorotoluene to fluorobenzoic acid.
References
Technical Support Center: Purification of Crude 2-Cyano-6-fluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Cyano-6-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-fluoro-6-methylbenzonitrile or 2-amino-6-fluorobenzonitrile.
-
Intermediates from Synthesis: For instance, if the carboxylic acid is formed by hydrolysis of a nitrile, incomplete reaction could leave residual amide intermediates.
-
Positional Isomers: Small amounts of other isomers, such as 3-cyano-2-fluorobenzoic acid, might be present depending on the regioselectivity of the synthetic reactions.
-
Byproducts from Side Reactions: In syntheses involving diazotization of an amino precursor, colored azo compounds or phenolic impurities can form.[1]
-
Residual Solvents: Solvents used in the synthesis and initial work-up may be present in the crude product.
Q2: My crude this compound is discolored (yellow or brown). How can I remove the color?
A2: Discoloration is typically due to organic impurities or byproducts from the synthesis.[1] Two effective methods for color removal are:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. It is crucial to use a minimal amount to avoid significant loss of the desired product.
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor.
Q3: I'm having difficulty inducing crystallization during recrystallization. What should I do?
A3: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
-
Reducing the solvent volume: If too much solvent was used, you can carefully evaporate a portion of it and allow the solution to cool again.
-
Ensure a significant temperature differential: The chosen solvent should show a large difference in solubility for the compound between the boiling point and room temperature (or lower if using an ice bath).
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Poor Recovery of Product | The compound is too soluble in the cold solvent. | Select a solvent in which the product has low solubility at room temperature. Consider a mixed solvent system. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask. Perform the hot filtration as quickly as possible. | |
| Oiling Out (Product separates as a liquid) | The solution is supersaturated, and the melting point of the compound is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. |
| Crystals are still colored | Insoluble colored impurities are present. | Perform a hot filtration to remove insoluble matter before cooling. |
| Soluble colored impurities are present. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compounds | The eluent is too polar. | Decrease the polarity of the eluent. For polar compounds, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] |
| The eluent is not polar enough. | Increase the polarity of the eluent. | |
| Column overloading. | Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight). | |
| Product Tailing on the Column | The carboxylic acid group is interacting strongly with the acidic silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction. |
| Cracks or Channels in the Silica Gel | Improper column packing. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
Acid-Base Extraction
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Product After Extraction | Incomplete acid-base reaction. | Check the pH of the aqueous layer after each extraction step to ensure it is sufficiently basic (pH > 8) to deprotonate the carboxylic acid or sufficiently acidic (pH < 2) to protonate it for back-extraction. |
| Insufficient mixing of the layers. | Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release any pressure buildup. | |
| Emulsion Formation at the Interface | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The optimal solvent or solvent system should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot. Common solvents for benzoic acids include water, ethanol, methanol, or mixtures like ethanol/water.[3][4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Adsorbent and Eluent Selection: For a polar compound like this compound, silica gel is a suitable adsorbent.[5] The eluent system can be determined by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[6] Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to the separatory funnel.[7] Stopper the funnel and shake gently, venting frequently. The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Quantitative Data
The following table summarizes typical (though not specific to this exact molecule) quantitative data for the purification of substituted benzoic acids. Actual results will vary based on the initial purity of the crude material.
| Purification Technique | Parameter | Typical Value | Notes |
| Recrystallization | Yield | 60-90% | Highly dependent on solvent choice and initial purity. |
| Purity Improvement | Can increase purity from ~85% to >98% | May require multiple recrystallizations for very impure samples. | |
| Column Chromatography | Yield | 50-85% | Losses can occur due to irreversible adsorption or incomplete elution. |
| Purity Improvement | Can increase purity to >99% | Effective for separating closely related impurities. | |
| Acid-Base Extraction | Yield | 80-95% | Generally high-yielding for acidic compounds. |
| Purity Improvement | Effective at removing neutral and basic impurities. | Purity can be significantly increased if the main impurities are not acidic. |
Visualizations
References
Overcoming low yields in the synthesis of cyanobenzoic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and low yields encountered during the synthesis of cyanobenzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to cyanobenzoic acid derivatives, and what are their primary challenges?
A1: The most common synthetic routes include the Sandmeyer reaction of aminobenzoic acids, transition-metal-catalyzed cyanation of halobenzoic acids, and the hydrolysis of dinitriles. Each method presents unique challenges. The Sandmeyer reaction requires careful temperature control to prevent the decomposition of the diazonium salt intermediate.[1] Transition-metal-catalyzed reactions can be sensitive to catalyst poisoning by cyanide and may require specific ligands and conditions for optimal yields.[2][3][4][5] Hydrolysis of dinitriles can sometimes lead to the formation of amide byproducts or require harsh reaction conditions.[6][7][8]
Q2: My Sandmeyer reaction for the synthesis of cyanobenzoic acid is resulting in low yields and a significant amount of dark, tarry byproducts. What are the likely causes and how can I fix this?
A2: Low yields and tarry byproducts in a Sandmeyer reaction are often due to the decomposition of the unstable diazonium salt intermediate.[1] Here are the critical parameters to control:
-
Temperature: The diazotization step must be performed at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[1]
-
Acidity: An excess of acid is crucial to prevent the diazonium salt from coupling with unreacted aminobenzoic acid, which forms colored azo compounds.[1]
-
Reagent Quality: Use fresh, high-quality sodium nitrite and copper(I) cyanide. Copper(I) salts can oxidize over time, which reduces their catalytic activity.[1]
-
Addition Rate: Add the diazonium salt solution to the copper(I) cyanide solution slowly and in a controlled manner to manage the evolution of nitrogen gas and maintain a consistent reaction temperature.[1]
Below is a troubleshooting workflow for the Sandmeyer reaction:
Caption: Troubleshooting workflow for a low-yielding Sandmeyer reaction.
Q3: I am observing low yields in the nickel-catalyzed cyanation of an aryl bromide derivative of benzoic acid. What factors could be contributing to this, and how can I improve the yield?
A3: Low yields in nickel-catalyzed cyanation of aryl halides can be attributed to several factors.[2] Key considerations for optimization include:
-
Catalyst System: The choice of nickel precursor and ligands is critical. For instance, systems like NiBr₂(PPh₃)₂ with a zinc reductant have been shown to be effective.[2]
-
Cyanide Source: Different cyanide sources such as KCN, NaCN, or Zn(CN)₂ can significantly impact the reaction's efficiency. The solubility of the cyanide salt is a crucial factor, and additives like tetrabutylammonium bromide (TBABr) can help dissolve less soluble cyanide salts.[2]
-
Solvent: The choice of solvent, such as HMPA or acetonitrile, can influence the reaction outcome.[2]
-
Reaction Conditions: Microwave irradiation has been used to improve yields and shorten reaction times in some cases.[2] For air-sensitive systems, ensuring an inert atmosphere is crucial.
Q4: When is a palladium catalyst preferred over a nickel catalyst for the cyanation of aryl halides?
A4: Both palladium and nickel catalysts are effective for the cyanation of aryl halides, but the choice often depends on the substrate and desired reaction conditions. Palladium catalysts, often used with ligands like dppf, are known for their high efficiency and broad substrate scope, including aryl bromides and electron-deficient aryl chlorides.[5] Nickel catalysts can be a more cost-effective option and have shown high efficiency for electron-deficient aryl chlorides.[2] However, palladium-catalyzed reactions can sometimes be more tolerant of a wider range of functional groups. Recent advancements in photoredox dual catalysis with nickel have enabled cyanation at room temperature under benign conditions, avoiding air-sensitive ligands and hypertoxic reagents.[4]
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of the Nitrile Group to Carboxylic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of amide intermediate in the final product. | Incomplete hydrolysis. | 1. Increase reaction time and/or temperature. 2. Increase the concentration of the acid or base catalyst.[7][9] 3. For sterically hindered nitriles, consider using harsher conditions or alternative hydrolysis methods. |
| Low solubility of the nitrile starting material. | Insufficient contact between the nitrile and the aqueous acid/base. | 1. Add a co-solvent to improve solubility. 2. Use a phase-transfer catalyst for biphasic reactions.[10] 3. Employ an organic-soluble strong acid catalyst like a sulfonic acid to facilitate hydrolysis.[8] |
Issue 2: Low Yield in the Cyanation of Aryl Halides
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of aryl chloride. | Lower reactivity of the C-Cl bond compared to C-Br or C-I. | 1. Switch to a more active catalyst system, for example, a nickel-based catalyst which can be more effective for aryl chlorides.[2] 2. Increase the reaction temperature or use microwave irradiation.[2] 3. Use a stronger reducing agent if required by the catalytic cycle. |
| Catalyst deactivation. | Poisoning of the metal catalyst by the cyanide ion. | 1. Use a cyanide source that has lower solubility to maintain a low concentration of free cyanide in the solution.[3] 2. Incorporate an additive, such as zinc formate dihydrate with Pd/C, to reactivate the catalyst.[5] |
| Poor yield with electron-rich aryl halides. | Difficulty in the oxidative addition step of the catalytic cycle. | 1. Choose a more electron-rich ligand for the metal catalyst to facilitate oxidative addition. 2. Consider a different catalytic system, such as a photoredox-nickel dual catalysis, which can be effective for a broader range of substrates.[4] |
Experimental Protocols
Protocol 1: Sandmeyer Reaction for the Synthesis of 4-Cyanobenzoic Acid from 4-Aminobenzoic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Diazotization:
-
Dissolve 4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue).[1]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of KCN or NaCN in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from the first step to the CuCN solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete oxidation of precursors to 2-Cyano-6-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-6-fluorobenzoic acid, with a specific focus on challenges related to the incomplete oxidation of its precursors.
Troubleshooting Incomplete Oxidation of 2-Methyl-6-fluorobenzonitrile
The oxidation of 2-methyl-6-fluorobenzonitrile to this compound is a common synthetic route. However, incomplete conversion is a frequent issue. This guide addresses potential causes and solutions for this problem.
Diagram of the Oxidation Pathway
Technical Support Center: Catalyst Selection for Reactions Involving 2-Cyano-6-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-6-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. FAQs and Troubleshooting Guides
Suzuki-Miyaura Coupling
Q1: I am experiencing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings involving this compound are common due to a combination of steric hindrance and electronic effects. The ortho-cyano and -fluoro groups sterically encumber the reaction center, making it difficult for the palladium catalyst to perform the oxidative addition. Additionally, the electron-withdrawing nature of these groups can deactivate the aromatic ring.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts are often ineffective.
-
Recommended Catalysts: Use air-stable palladium pre-catalysts such as those from the G3 or G4 Buchwald series (e.g., XPhos Pd G3, SPhos Pd G4).
-
Recommended Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald ligands like SPhos, XPhos, and RuPhos are excellent choices for sterically hindered substrates. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for oxidative addition.
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
-
Recommended Bases: A moderately strong base like potassium phosphate (K₃PO₄) is often effective. For more challenging couplings, a stronger base such as cesium carbonate (Cs₂CO₃) may be necessary. Ensure the base is anhydrous and finely powdered for optimal results.
-
-
Solvent and Temperature:
-
Recommended Solvents: Anhydrous, degassed polar aprotic solvents such as 1,4-dioxane or toluene are commonly used.
-
Temperature: The reaction typically requires heating, often in the range of 80-110 °C.
-
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
A2: These are common side reactions in Suzuki-Miyaura couplings.
-
Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction is performed under a strict inert atmosphere and that all solvents and reagents are properly degassed.
-
Protodeboronation: This can occur with unstable boronic acids, especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to compensate for this. Additionally, ensure your reaction time is not unnecessarily long; monitor the reaction progress by TLC or LC-MS.
Buchwald-Hartwig Amination
Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What catalyst system should I use?
A3: Similar to the Suzuki coupling, the steric hindrance and electronic properties of this compound make Buchwald-Hartwig amination challenging. The choice of ligand is paramount.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Recommended Catalysts: Palladium pre-catalysts are generally preferred for their reliability in forming the active catalytic species.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. For primary amines, ligands like BrettPhos can be effective. For a broader range of amines, including secondary amines and challenging heterocycles, ligands such as XantPhos and BippyPhos have shown great utility.[1]
-
-
Base Selection: Strong, non-nucleophilic bases are required.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical and may require screening.
-
-
Solvent and Temperature:
-
Recommended Solvents: Anhydrous, deoxygenated toluene or 1,4-dioxane are typical solvents.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.
-
Q4: My starting material is being consumed, but I am not forming the desired product, or I am seeing a complex mixture of byproducts.
A4: This could be due to several factors:
-
Catalyst Poisoning: The cyano group or the amine itself can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand may help.
-
Side Reactions: Unproductive side reactions like β-hydride elimination can occur, leading to hydrodehalogenation of the starting material. The choice of ligand and base can influence this.
-
Reaction with the Carboxylic Acid: The carboxylic acid moiety can potentially interact with the base or the catalyst. It may be beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the amination, followed by deprotection.
Decarboxylation
Q5: I want to perform a decarboxylation of this compound. What catalytic conditions are recommended?
A5: The decarboxylation of aromatic carboxylic acids, especially those activated by electron-withdrawing groups, can be achieved under various conditions.
Recommended Approaches:
-
Thermal Decarboxylation: Heating the substrate, sometimes in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide) in a high-boiling solvent like quinoline, is a classical method.
-
Photocatalytic Decarboxylation: Recent advancements have shown that photobiocatalytic methods using enzymes like fatty acid photodecarboxylase can be highly efficient under mild conditions, though this is a more specialized approach.[2]
-
Metal-Catalyzed Decarboxylation: Bimetallic nanoparticle catalysts, such as iron-ruthenium on a supported ionic liquid phase, have been shown to be effective for the decarboxylation of hydroxybenzoic acids under a hydrogen atmosphere.[3] This approach might be adaptable for this compound.
Hydrogenation of the Nitrile Group
Q6: I need to selectively reduce the cyano group of this compound to an aminomethyl group. What catalysts are suitable for this transformation?
A6: The catalytic hydrogenation of a nitrile to a primary amine can be achieved with several catalyst systems. The presence of the carboxylic acid and the fluorine atom should be considered when selecting the catalyst to avoid unwanted side reactions.
Recommended Catalysts:
-
Raney Nickel or Raney Cobalt: These are classic and effective catalysts for nitrile hydrogenation. The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary and tertiary amines.
-
Rhodium Catalysts: Rhodium-based catalysts, often in a two-phase solvent system with a basic substance, can be used for the hydrogenation of nitriles to primary amines under relatively mild conditions.
-
Ruthenium Catalysts: Certain ruthenium complexes have been shown to be effective for the hydrogenation of nitriles.
Important Considerations:
-
Pressure and Temperature: These reactions are typically performed under hydrogen pressure (from about 15 to 5000 psig) and at temperatures ranging from 20 °C to 250 °C.[4][5]
-
Solvent: Solvents like ethanol, methanol, or ethers (e.g., 1,4-dioxane, THF) are commonly used.
II. Data Presentation: Catalyst Performance
Due to the limited availability of specific quantitative data for reactions directly involving this compound in the public domain, the following tables provide representative data for analogous or related reactions. This information should serve as a valuable starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Aryl Halide | Boronic Acid | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100-110 | 12-24 | >80 (Est.)[6] |
| 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-24 | ~90[7] |
| 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3) | H₂O | RT | 1.5 | 95[8] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide/Sulfonate | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoflavone Derivative | 2-Fluoroaniline | Pd₂(dba)₃ (5) | XantPhos (10) | Cs₂CO₃ (1.4) | Toluene | 110 | 12 | 50[9] |
| Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ (15) | BINAP (19) | Cs₂CO₃ (1.4) | Toluene | 90 | 48 | 61[10] |
| 3,6-Dibromocarbazole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.4) | Toluene | 100 | 16 | 95 |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is a starting point and may require optimization for this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., a derivative of this compound, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and will likely require optimization of the ligand and base for this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and carefully quench with water. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting logic for catalyst selection in cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Intensification of Photobiocatalytic Decarboxylation of Fatty Acids for the Production of Biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4248799A - Hydrogenation of nitriles in ammonia and water - Google Patents [patents.google.com]
- 5. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reactions with 2-Cyano-6-fluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in reactions involving 2-Cyano-6-fluorobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the potential consequences of moisture contamination in reactions with this compound?
Moisture can have several detrimental effects on reactions involving this compound:
-
Hydrolysis of Activated Intermediates: In reactions such as amide or ester formations, the carboxylic acid is activated using a coupling reagent. Water can hydrolyze these activated intermediates (e.g., acyl chlorides, active esters) back to the carboxylic acid, thus quenching the desired reaction.[1]
-
Side Reactions of the Cyano Group: Under certain conditions, particularly with changes in pH, the cyano group can undergo hydrolysis to form an amide or even the corresponding carboxylic acid, leading to impurities.[2]
-
Deactivation of Reagents: Moisture can decompose or deactivate sensitive reagents commonly used in conjunction with this compound, such as organometallics or certain coupling agents.
Q3: How should I properly store and handle this compound?
To maintain the integrity of this compound, adhere to the following storage and handling procedures:
-
Storage: Store the reagent in its original, tightly sealed container at the recommended temperature of 2-8°C.
-
Handling: Whenever possible, handle the solid in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon). If a glove box is unavailable, minimize the exposure time to the atmosphere. Use dry spatulas and weigh the compound quickly.
Q4: What are the best practices for setting up a moisture-sensitive reaction with this compound?
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often suitable, or they can be dried using appropriate techniques (e.g., distillation from a drying agent, passing through a solvent purification system).
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and needles for the transfer of reagents and solvents.
-
Reagents: Ensure all other reagents, especially amines and bases, are anhydrous.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in an amide coupling reaction. | Moisture contamination: Hydrolysis of the activated carboxylic acid intermediate. | - Ensure all glassware is rigorously dried. - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere. |
| Incomplete activation of the carboxylic acid: Steric hindrance from the ortho-fluoro and cyano groups can slow down the activation step. | - Choose a more powerful coupling reagent suitable for hindered acids (e.g., HATU, COMU). - Increase the amount of coupling reagent (e.g., to 1.2-1.5 equivalents). - Pre-activate the carboxylic acid with the coupling reagent before adding the amine. | |
| Poor nucleophilicity of the amine: The amine used may be too sterically hindered or electronically deactivated. | - Consider using a more nucleophilic amine if the project allows. - Increase the reaction temperature or prolong the reaction time. | |
| Formation of an unexpected amide byproduct (hydrolysis of the cyano group). | Harsh reaction conditions (e.g., strong acid or base, high temperature) in the presence of water. | - Use milder reaction conditions. - Ensure the reaction is performed under anhydrous conditions. - Purify the product carefully to remove this impurity. |
| Difficulty in purifying the final product. | Presence of unreacted starting material and/or byproducts from moisture-related side reactions. | - Optimize the reaction to go to completion. - During workup, use a wash with a saturated brine solution to remove the bulk of any water. - Employ appropriate chromatographic techniques for purification. |
Experimental Protocol: Amide Coupling of this compound with 4-Fluoroaniline
This protocol describes a representative amide coupling reaction under anhydrous conditions.
Materials:
-
This compound
-
4-Fluoroaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and assemble under a positive pressure of nitrogen.
-
Allow all reagents to warm to room temperature before use.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF via a dry syringe.
-
Add 4-fluoroaniline (1.05 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
In a separate vial, weigh HATU (1.2 eq) and add it to the reaction mixture in one portion.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-fluorophenyl)-2-cyano-6-fluorobenzamide.
-
Data Presentation
The following table summarizes the expected qualitative impact of moisture on a typical amide coupling reaction using this compound.
| Moisture Content | Expected Yield | Purity of Crude Product | Primary Byproducts |
| < 50 ppm (Anhydrous) | High (>90%) | High | Minimal |
| ~500 ppm (Standard Grade Solvent) | Moderate (50-70%) | Moderate | Unreacted this compound |
| >1000 ppm (Wet Solvent) | Low (<30%) | Low | Significant amount of unreacted starting material, potential hydrolysis of the cyano group. |
Visualizations
Troubleshooting Workflow for Low Yield in Amide Coupling
Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.
Signaling Pathway Context: Kinase Inhibitor Synthesis
This compound is a valuable building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target signaling pathways that are dysregulated in cancer cells. The diagram below illustrates a simplified generic kinase signaling pathway and indicates where a synthesized inhibitor would act.
Caption: A simplified diagram of a kinase signaling pathway and the point of intervention for a synthesized inhibitor.
References
Technical Support Center: Regioselective Fluorination of Benzoic Acid Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective fluorination of benzoic acid precursors.
Troubleshooting Guides
This section addresses common issues encountered during the fluorination of benzoic acid precursors, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity with a Mixture of ortho, meta, and para Isomers
| Potential Cause | Recommended Solution |
| Ineffective Directing Group: The inherent directing effect of the carboxylic acid group favors ortho substitution. For meta or para fluorination, an external directing group might be necessary, or the conditions may not be optimal for the desired selectivity.[1][2] | For ortho-selectivity: Utilize the carboxylic acid as a native directing group. Palladium-catalyzed C-H fluorination can be effective, though yields may vary.[3] For meta or para-selectivity: Employ a removable directing group designed to position the catalyst at the desired C-H bond. Nitrile-based sulfonamide directing groups have been successfully used for meta-selective functionalization.[4] |
| Steric and Electronic Effects: Substituents already present on the benzoic acid ring can significantly influence the regioselectivity of the fluorination reaction.[1] Electron-donating groups generally direct ortho and para, while electron-withdrawing groups favor meta substitution.[5] | Carefully consider the electronic properties of your substrate. For substrates with strong directing groups of their own, achieving alternative regioselectivity can be challenging. It may be necessary to introduce the fluorine atom earlier in the synthetic sequence before installing such groups. |
| Reaction Conditions: Temperature, solvent, and the choice of fluorinating agent can all impact the regioselectivity of the reaction.[6] | Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[6] Solvent: The polarity of the solvent can influence the reaction's outcome. Screening a range of solvents is advisable to find the optimal conditions.[6] Fluorinating Reagent: Different fluorinating agents can exhibit varying degrees of selectivity. For example, in electrophilic fluorination, the choice between reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) can be critical.[1][7] |
Issue 2: Low or No Conversion of the Starting Material
| Potential Cause | Recommended Solution |
| Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can decompose if not handled under anhydrous conditions.[1] | Ensure all reagents and solvents are thoroughly dried. Use freshly opened or properly stored fluorinating agents. Consider using reagents known for their stability, such as certain commercially available electrophilic N-F reagents. |
| Catalyst Inactivity: In catalyzed reactions, the catalyst may be poisoned by impurities or may not be suitable for the specific substrate. | Ensure the catalyst is of high purity and handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts). Screen different catalysts or ligands if the initial choice is ineffective. For palladium-catalyzed reactions, the choice of ligand is crucial.[3] |
| Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions. | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be necessary.[6] However, be aware that higher temperatures can sometimes lead to decreased regioselectivity.[6] |
Issue 3: Formation of Undesired Byproducts (e.g., Decomposition, Protodefluorination)
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to the decomposition of the starting material or product. | Employ milder reaction conditions. Photoredox catalysis, for instance, often proceeds at room temperature and can be a good alternative to high-temperature methods.[8][9][10][11] |
| Incompatible Functional Groups: The substrate may contain functional groups that are not stable to the fluorination conditions. | Protect sensitive functional groups before carrying out the fluorination reaction. Alternatively, choose a fluorination method known for its high functional group tolerance. Late-stage fluorination techniques are specifically designed for complex molecules with various functional groups.[12][13] |
| Presence of Water: Water can act as a competing nucleophile or lead to the decomposition of reagents and intermediates.[6] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a "directing group" and why is it important for regioselectivity in the fluorination of benzoic acids?
A1: A directing group is a functional group on a substrate that guides a reagent or catalyst to a specific position on the molecule.[2][14][15] In the context of benzoic acids, the carboxylic acid group itself can act as a "native" directing group, typically favoring fluorination at the ortho position through the formation of a stable cyclic intermediate with a metal catalyst.[2][3] For fluorination at the meta or para positions, an external, often removable, directing group is attached to the molecule to steer the reaction to the desired C-H bond.[4]
Q2: What are the main differences between electrophilic and nucleophilic fluorination methods for benzoic acid precursors?
A2: Electrophilic fluorination involves the use of a fluorine source that acts as an electrophile ("F+"), which attacks the electron-rich aromatic ring of the benzoic acid. The regioselectivity is governed by the electronic effects of the substituents on the ring. Nucleophilic fluorination, on the other hand, employs a nucleophilic fluoride source ("F-") to displace a leaving group on the aromatic ring. This method is typically used for arenes that are activated towards nucleophilic aromatic substitution (SNAr), often requiring electron-withdrawing groups on the ring.
Q3: Can photoredox catalysis be used for the regioselective fluorination of benzoic acids?
A3: Yes, photoredox catalysis has emerged as a powerful method for the fluorination of benzoic acids, often proceeding under mild conditions.[8][9][10][11] For instance, direct decarboxylative fluorination of benzoic acids can be achieved using visible light and a suitable photocatalyst.[8][9][10][11] This method can tolerate a range of functional groups and has been successfully applied to various substituted benzoic acids.[8][9]
Q4: How can I minimize the formation of di-fluorinated products?
A4: The formation of di-fluorinated products can be a challenge, especially when trying to achieve mono-fluorination. To minimize this, you can try the following:
-
Control the stoichiometry: Use a limited amount of the fluorinating agent (e.g., 1.0 to 1.2 equivalents).
-
Lower the reaction temperature: This can help to increase the selectivity for the mono-fluorinated product.
-
Monitor the reaction closely: Stop the reaction as soon as the desired mono-fluorinated product is formed in a sufficient amount, as determined by TLC or LC-MS.
Data Presentation
Table 1: Comparison of Regioselective Fluorination Methods for Benzoic Acid Derivatives
| Method | Position | Catalyst/Reagent | Solvent | Temp. (°C) | Yield/Conversion (%) | Reference |
| Palladium-Catalyzed C-H Fluorination | ortho | Pd(OAc)₂ / Ligand / N-Fluoro-2,4,6-trimethylpyridinium triflate | NMP | 120 | Up to 13% (isolated yield) | [3][16] |
| Nucleophilic Fluorination of Aryliodoxolones | ortho | CsF | DMF | 80 | Up to 78% (NMR yield) | [17][18] |
| Photoredox Decarboxylative ¹⁸F-Fluorination | ipso | [Cu(MeCN)₄]BF₄ / Cu(OTf)₂ / [¹⁸F]KF/K₂₂₂ | MeCN | rt | 16-40% (RCC) | [8][9][10][11] |
| Palladium-Catalyzed meta-C-H Olefination (precursor to fluorination) | meta | Pd(OAc)₂ / Nitrile-sulfonamide DG | O₂ (oxidant) | 100 | Good yields | [4] |
Note: RCC stands for Radiochemical Conversion. DG stands for Directing Group.
Experimental Protocols
Protocol 1: Palladium-Catalyzed ortho-C-H Fluorination of Benzoic Acid
This protocol is adapted from the general principles of palladium-catalyzed C-H activation.[3][16]
-
Materials: Benzoic acid derivative, Pd(OAc)₂ (palladium(II) acetate), a suitable ligand (e.g., a pyridone-based ligand), an electrophilic fluorinating agent (e.g., N-Fluoro-2,4,6-trimethylpyridinium triflate), and an appropriate solvent (e.g., N-Methyl-2-pyrrolidone - NMP).
-
Procedure: a. To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the benzoic acid derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%). b. Add the anhydrous solvent (e.g., 5 mL of NMP). c. Add the electrophilic fluorinating agent (1.2 mmol, 1.2 equivalents). d. Seal the vessel and heat the reaction mixture to 120 °C with stirring. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature. g. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Protocol 2: Photoredox-Mediated Decarboxylative Fluorination of a Benzoic Acid
This protocol is based on visible-light-mediated decarboxylative fluorination methods.[8][9][10][11]
-
Materials: Benzoic acid derivative, a copper catalyst (e.g., [Cu(MeCN)₄]BF₄ and Cu(OTf)₂), a fluoride source (e.g., KF), a phase transfer catalyst (e.g., Kryptofix 222 - K₂₂₂), and a suitable solvent (e.g., acetonitrile - MeCN).
-
Procedure: a. To a reaction vial, add the benzoic acid derivative (25 µmol), [Cu(MeCN)₄]BF₄ (2.5 eq), Cu(OTf)₂ (2.5 eq), and KF (2.5 eq). b. In a separate vial, prepare the [¹⁸F]KF/K₂₂₂ complex if performing radiofluorination. c. Add the fluoride source to the reaction vial containing the other reagents in 1.0 mL of MeCN. d. Irradiate the reaction mixture with a 365 nm LED light source for 2 hours with stirring.[8][9] e. After the reaction is complete, the conversion can be determined by radio-HPLC for radiolabeled products or standard analytical techniques for cold fluorine reactions. f. The product can be purified using standard chromatographic techniques.
Mandatory Visualization
Caption: Troubleshooting workflow for regioselective fluorination.
Caption: General experimental workflow for fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic Acids as Directing Groups for C-H Bond Functionalization. | Semantic Scholar [semanticscholar.org]
- 3. Palladium-Catalyzed <i>ortho</i>-C(sp<sup>2</sup>) −H Fluorination of Benzoic Acid [journal.ecust.edu.cn]
- 4. Researchers Develop New Methods for Meta-selective CâH Functionalizations of Benzoic acids----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Late-stage fluorination: fancy novelty or useful tool? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of carboxylic acids as traceless directing groups for regioselective C-H bond functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. experts.umn.edu [experts.umn.edu]
Scale-up challenges for the synthesis of 2-Cyano-6-fluorobenzoic acid
Technical Support Center: Synthesis of 2-Cyano-6-fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work and scale-up.
Troubleshooting Guide
Issue 1: Low Yield in the Sandmeyer Reaction (Conversion of 2-Amino-6-fluorobenzonitrile to 2-Cyano-6-fluorobenzonitrile)
Question: My Sandmeyer reaction is resulting in a low yield of 2-Cyano-6-fluorobenzonitrile. What are the potential causes and how can I improve the yield?
Answer: Low yields in the Sandmeyer cyanation are a common issue, often stemming from the instability of the intermediate diazonium salt and competing side reactions. Here are the primary factors to investigate:
-
Inadequate Temperature Control: The diazotization step (formation of the diazonium salt from the amine) is highly exothermic and the resulting salt is thermally unstable. Temperatures should be strictly maintained between 0-5 °C to prevent premature decomposition, which leads to the formation of phenolic impurities and loss of yield.
-
Slow or Inefficient Diazotization: The addition of sodium nitrite should be slow and controlled to ensure the complete conversion of the starting aniline to the diazonium salt. Incomplete conversion will leave unreacted starting material, complicating purification.
-
Suboptimal pH: The reaction is typically carried out in a strongly acidic medium. Insufficient acidity can lead to the formation of unwanted azo compounds.
-
Copper Catalyst Issues: The copper(I) cyanide catalyst must be of good quality and used in the correct stoichiometric amount. The catalyst can be deactivated by impurities.
-
Gaseous Nitrogen Evolution: The vigorous evolution of nitrogen gas can lead to foaming and loss of material, especially in larger scale reactions.
Troubleshooting Steps:
-
Optimize Temperature Control: Use a reliable cooling bath (e.g., ice-salt or a chiller) to maintain the reaction temperature between 0-5 °C during diazotization.
-
Controlled Reagent Addition: Add the sodium nitrite solution dropwise with vigorous stirring to ensure efficient mixing and heat dissipation.
-
Ensure Sufficient Acidity: Use a sufficient excess of a strong acid like HCl or H₂SO₄.
-
Catalyst Quality: Use freshly prepared or high-purity copper(I) cyanide.
-
Anti-foaming Agent: On a larger scale, consider the addition of a small amount of a suitable anti-foaming agent.
Issue 2: Incomplete Hydrolysis of 2-Cyano-6-fluorobenzonitrile
Question: The hydrolysis of 2-Cyano-6-fluorobenzonitrile to this compound is stalling, leaving a significant amount of unreacted nitrile. How can I drive the reaction to completion?
Answer: The hydrolysis of aryl nitriles can be sluggish due to the stability of the cyano group. Incomplete hydrolysis is a frequent challenge.[1] Key factors include:
-
Insufficiently Harsh Conditions: The reaction often requires strong acids (e.g., concentrated sulfuric acid) or bases (e.g., sodium hydroxide) and elevated temperatures to proceed at a reasonable rate.
-
Poor Solubility: The starting nitrile may have low solubility in the aqueous acidic or basic medium, limiting the reaction rate.
-
Reaction Time: The hydrolysis can be slow, and insufficient reaction time will result in incomplete conversion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any signs of product degradation. Refluxing is often necessary.[1]
-
Use a Co-solvent: The addition of a water-miscible organic solvent can improve the solubility of the starting nitrile.
-
Extend Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) and continue until the starting material is consumed.
-
Choice of Acid/Base: While both acidic and basic conditions can be effective, the choice may depend on the stability of the product and the ease of work-up.[1]
Issue 3: Formation of Impurities During Synthesis
Question: My final product of this compound is contaminated with impurities. What are the likely side products and how can I minimize their formation?
Answer: Impurity formation can occur at both the Sandmeyer and hydrolysis stages. Common impurities include:
-
Phenolic Compounds: Formed from the reaction of the diazonium salt with water if the temperature is not adequately controlled during the Sandmeyer reaction.
-
Unreacted Starting Materials: Incomplete reactions in either step will lead to contamination with 2-amino-6-fluorobenzonitrile or 2-Cyano-6-fluorobenzonitrile.
-
Decarboxylation Product: Under harsh hydrolysis conditions, the final product can potentially decarboxylate to form 2-fluorobenzonitrile.
Mitigation Strategies:
-
Strict Temperature Control: As mentioned, maintain low temperatures (0-5 °C) during diazotization.
-
Reaction Monitoring: Use analytical techniques to ensure reactions go to completion.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system to remove most impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical laboratory and potential industrial synthesis involves a two-step process:
-
Sandmeyer Reaction: 2-Amino-6-fluorobenzonitrile is diazotized with sodium nitrite in a strong acid, followed by reaction with a cyanide source, typically copper(I) cyanide, to yield 2-Cyano-6-fluorobenzonitrile.
-
Hydrolysis: The resulting 2-Cyano-6-fluorobenzonitrile is then hydrolyzed under acidic or basic conditions to give the final product, this compound.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are associated with the Sandmeyer reaction:
-
Diazonium Salt Instability: Aryl diazonium salts are thermally sensitive and can decompose explosively. Strict temperature control is paramount.
-
Nitrogen Gas Evolution: The reaction releases a large volume of nitrogen gas, which must be safely vented to avoid pressure buildup.
-
Toxicity of Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Appropriate personal protective equipment (PPE) and handling procedures are essential.
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying the final product. The choice of solvent will depend on the solubility profile of the product and its impurities. A common approach involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals, leaving impurities behind in the mother liquor.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Step 1: Sandmeyer Reaction | Step 2: Hydrolysis |
| Starting Material | 2-Amino-6-fluorobenzonitrile | 2-Cyano-6-fluorobenzonitrile |
| Key Reagents | Sodium Nitrite, Copper(I) Cyanide, Strong Acid (e.g., HCl) | Strong Acid (e.g., H₂SO₄) or Strong Base (e.g., NaOH) |
| Solvent | Water, Acid | Water |
| Temperature | 0-5 °C (Diazotization), Room Temp to 50 °C (Cyanation) | Reflux (typically >100 °C) |
| Typical Reaction Time | 2-4 hours | 4-24 hours |
| Typical Yield | 70-85% | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-6-fluorobenzonitrile via Sandmeyer Reaction
Materials:
-
2-Amino-6-fluorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-amino-6-fluorobenzonitrile in a mixture of concentrated HCl and water.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
The product can be isolated by extraction with a suitable organic solvent, followed by washing and drying of the organic layer.
-
The solvent is then removed under reduced pressure to yield the crude product.
Protocol 2: Hydrolysis of 2-Cyano-6-fluorobenzonitrile to this compound
Materials:
-
2-Cyano-6-fluorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 2-Cyano-6-fluorobenzonitrile.
-
Carefully add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
Analytical methods for monitoring reaction progress of 2-Cyano-6-fluorobenzoic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the reaction progress during the synthesis of 2-Cyano-6-fluorobenzoic acid, typically via the hydrolysis of 2-Cyano-6-fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the hydrolysis of 2-Cyano-6-fluorobenzonitrile?
A1: The most common and effective methods for real-time or quasi-real-time reaction monitoring are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice depends on the desired level of detail, speed, and available equipment.
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is the quickest and most straightforward method to qualitatively assess reaction progress.[1] By co-spotting the starting material, a reaction aliquot, and a standard of the product (if available), you can visually track the consumption of the nitrile starting material and the formation of the carboxylic acid product.
Q3: What is the best method for quantifying the conversion of starting material to product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurate quantification of reaction components.[2][3] By creating a calibration curve with standards of known concentrations, you can determine the precise concentration of the starting material, product, and any quantifiable impurities over time. Quantitative NMR (qNMR) is also a powerful technique for direct purity and concentration determination without needing a specific reference standard for the analyte.[2]
Q4: Can I use spectroscopic methods to monitor the reaction?
A4: Yes. FTIR spectroscopy is excellent for observing the change in key functional groups. You can monitor the disappearance of the characteristic nitrile (C≡N) stretching peak and the appearance of the broad hydroxyl (O-H) and carbonyl (C=O) peaks of the carboxylic acid.[4][5] NMR spectroscopy provides detailed structural information, allowing you to track changes in the chemical environment of specific protons or fluorine atoms as the reaction progresses.[6][7]
Troubleshooting Guide
Issue 1: My TLC plate shows overlapping spots for the starting material and product.
-
Cause: The solvent system (mobile phase) is not providing adequate separation.
-
Solution: Adjust the polarity of the mobile phase. For separating a less polar nitrile from a more polar carboxylic acid, try increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your nonpolar solvent (e.g., hexane or dichloromethane). Adding a small amount of acetic or formic acid to the mobile phase can sharpen the spot for the carboxylic acid product by suppressing its ionization.
Issue 2: The HPLC chromatogram shows broad or tailing peaks for the this compound.
-
Cause: The carboxylic acid group is interacting with the silica backbone of the C18 column. This is common for acidic analytes.
-
Solution: Acidify the mobile phase by adding 0.1% formic acid or trifluoroacetic acid (TFA).[3] This suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks. Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa of the analyte.[3]
Issue 3: The reaction appears stalled; TLC/HPLC shows a significant amount of starting material even after prolonged reaction time.
-
Cause: The hydrolysis of nitriles can be slow or incomplete under certain conditions.[8] This could be due to insufficient temperature, incorrect pH (for acid or base-catalyzed hydrolysis), or deactivation of a catalyst.
-
Solution:
-
Verify Conditions: Double-check the reaction temperature and the concentration of the acid or base catalyst.[8]
-
Increase Temperature: Gently increasing the reaction temperature can often drive the hydrolysis to completion.[8]
-
Monitor Actively: Use your chosen analytical method to take time points more frequently to understand the reaction kinetics. If the reaction has flatlined, adjustments are necessary.
-
Issue 4: NMR analysis is difficult due to overlapping signals in the aromatic region.
-
Cause: The proton signals for the aromatic rings of the starting material and product may be in a similar region of the ¹H NMR spectrum.
-
Solution:
-
Use ¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR spectroscopy can be a powerful alternative. The fluorine signal will likely have a distinct chemical shift for the starting material versus the product, providing a clear way to monitor the reaction.
-
Use ¹³C NMR: Track the disappearance of the nitrile carbon (~115-125 ppm) and the appearance of the carboxylic acid carbon (~165-185 ppm). While less sensitive than ¹H NMR, it can provide unambiguous confirmation of the conversion.[6]
-
Analytical Method Parameters
The following table summarizes typical starting parameters for the recommended analytical methods. Optimization may be required for specific laboratory conditions and equipment.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Fourier-Transform Infrared (FTIR) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on differential partitioning between a mobile phase and a solid stationary phase.[1] | Measures absorption of infrared radiation to identify functional groups. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[7] |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9] | Silica gel 60 F₂₅₄ plates.[10] | N/A (Typically analyzed neat, as a KBr pellet, or in solution) | N/A |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water.[3][9] | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with 1% Acetic Acid. | N/A | Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] |
| Detection | UV-Vis or Diode Array Detector (DAD) at ~230 nm and ~275 nm.[3] | UV light (254 nm) or staining (e.g., potassium permanganate). | IR Detector | Radiofrequency detector |
| Key Signals to Monitor | Retention time shift from less polar nitrile to more polar carboxylic acid. | Rf value shift (product should have a lower Rf than starting material). | Disappearance of C≡N stretch (~2230 cm⁻¹); Appearance of broad O-H (~3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[4][11] | ¹H NMR: Shift of aromatic protons adjacent to the new carboxyl group. ¹³C NMR: Disappearance of nitrile carbon, appearance of carboxyl carbon.[6] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Prepare Samples: Dissolve a small amount of the 2-Cyano-6-fluorobenzonitrile starting material in a suitable solvent (e.g., ethyl acetate). Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with the same solvent.
-
Spot the Plate: Use a capillary tube to spot a small amount of the SM solution in its lane and the RM solution in its lane. In the "C" lane, spot the SM first, then carefully spot the RM directly on top of it.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot indicates reaction progress.[10]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Set up the HPLC system with a C18 column and the specified mobile phase (e.g., Acetonitrile and 0.1% Formic Acid in Water). Equilibrate the system until a stable baseline is achieved.[3][9]
-
Standard Preparation: Prepare a stock solution of the 2-Cyano-6-fluorobenzonitrile starting material of a known concentration (e.g., 1 mg/mL). If a standard for the product is available, prepare one similarly.
-
Sample Preparation: Withdraw a precise volume (e.g., 50 µL) from the reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.). Quench the reaction in the aliquot if necessary (e.g., by neutralizing it) and dilute it to a known volume (e.g., in a 10 mL volumetric flask) using the mobile phase. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material and product in the chromatograms. Use the peak area from the t=0 sample as the initial concentration of the starting material. Calculate the percentage conversion by monitoring the decrease in the starting material's peak area over time.
Experimental Workflow Diagram
Caption: Workflow for monitoring the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: quantitative fragmentation to cyanate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. gsconlinepress.com [gsconlinepress.com]
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to HPLC for 2-Cyano-6-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 2-Cyano-6-fluorobenzoic acid, a key building block in pharmaceutical synthesis. Detailed experimental protocols and comparative data are presented to aid in selecting the most suitable method for your analytical needs.
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product. This compound is a crucial component in the synthesis of various pharmaceuticals, making its purity a matter of significant importance. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide will delve into a detailed HPLC protocol and compare its performance with other analytical methods, supported by experimental data.
Comparative Analysis of Purity Determination Methods
Several analytical techniques can be employed to assess the purity of this compound. The selection of a method often hinges on factors such as the nature of potential impurities, required sensitivity, and the availability of instrumentation. The most common and effective methods include HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry detection. | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei. |
| Limit of Detection (LOD) | 1 - 10 µg/mL.[1] | 6 - 44 ng/L (after derivatization).[1][2] | Dependent on the specific nucleus and experimental parameters. |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Sample Throughput | High | Medium | Low |
| Destructive | Yes | Yes | No |
| Instrumentation Cost | Moderate | High | Very High |
Detailed Experimental Protocol: HPLC Purity Analysis
This section outlines a standard reversed-phase HPLC method for the purity determination of this compound.
Instrumentation and Consumables:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[4]
-
Solvents: HPLC grade acetonitrile, water, and formic acid.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A typical gradient starts at 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes.[1] The gradient should be optimized to ensure good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: UV detection at approximately 230 nm and 275 nm.[3]
-
Injection Volume: 10 µL.
Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a mixture of Mobile Phase A and B).[4]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the diluent to a concentration within the calibration range.[1]
Data Analysis:
-
Inject a blank (diluent), the calibration standards, and the sample solution into the HPLC system.
-
Integrate the peak areas of the resulting chromatograms.[1]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.[1]
Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities. While specific impurities for this compound are not detailed in the provided search results, likely related impurities can be inferred from the synthesis of similar compounds like 2-Fluorobenzoic acid.[5] These may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Formation of other isomers of cyanofluorobenzoic acid.
-
Byproducts from side reactions: Such as hydrolysis or decarboxylation products.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and analytical process, the following diagrams illustrate the HPLC workflow and a decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-Cyano-6-fluorobenzoic Acid
In the realm of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 2-Cyano-6-fluorobenzoic acid, utilized in the synthesis of various pharmaceutical agents, stringent purity assessment is crucial to ensure the safety, efficacy, and consistency of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose. This guide presents an objective comparison of their performance in assessing the purity of this compound, supported by detailed experimental protocols and representative data.
The Orthogonal Approach: Enhancing Confidence in Purity Assessment
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable evaluation of a compound's purity.[1] The cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR) is a critical step in method validation, ensuring a high degree of confidence in the reported purity values.[1]
Head-to-Head Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | A direct, primary method where the signal intensity is directly proportional to the molar concentration.[2] | A comparative method based on the separation of components and their subsequent detection.[2] |
| Accuracy | High, as it provides an absolute purity value without the need for a specific reference standard of the analyte.[2] | High, but can be influenced by the response factors of impurities, often requiring reference standards for each impurity for precise quantification.[2] |
| Precision | Excellent, typically demonstrating a low relative standard deviation (RSD).[2] | Very good, with a low RSD.[2] |
| Specificity | High, as signals from different protons in the molecule can be resolved and assigned. | Dependent on the chromatographic separation; co-eluting impurities can affect accuracy. |
| Sample Throughput | Generally faster per sample once the method is established, as no lengthy column equilibration is needed. | Can be automated for high throughput, but each run has a specific analysis time. |
| Reference Standard | Requires a certified internal standard of known purity.[3] | Typically requires a reference standard of the analyte itself for accurate quantification.[1] |
| Destructive | No, the sample can be recovered.[4] | Yes, the sample is consumed during the analysis. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.
¹H-Quantitative NMR (qNMR) Protocol
This method is designed for the direct quantification of this compound using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid)
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (e.g., maleic acid) into a vial.[3][5]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent (DMSO-d₆).[5][6]
-
Transfer the solution to a 5 mm NMR tube.[1]
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[1]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest.[1]
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.[1]
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Calculate the purity using the following equation[7]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, and UV-Vis detector.[1]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid[1]
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% acid
-
Mobile Phase B: Acetonitrile with 0.1% acid
-
Gradient: A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized for good separation.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: At the λmax of this compound (e.g., 230 nm).[3]
-
Injection Volume: 10 µL[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent. Create a series of calibration standards by diluting the stock solution.[3]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the same solvent to a known concentration.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Determine the purity by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] For higher accuracy, a calibration curve generated from the reference standards can be used.
Data Presentation
The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by HPLC and qNMR.
| Parameter | ¹H-qNMR | HPLC-UV |
| Purity (%) | 99.2 | 99.5 (Area %) |
| Accuracy (% Recovery) | 98.5 - 101.5 | 98.0 - 102.0 |
| Precision (RSD, %) | < 1.0 | < 1.5 |
| Linearity (R²) | ≥ 0.999[6] | ≥ 0.999 |
| Limit of Detection (LOD) | Dependent on S/N, typically in the µg range. | 1 - 10 µg/mL[3] |
| Limit of Quantification (LOQ) | Dependent on S/N, typically in the µg range. | 5 - 20 µg/mL |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both qNMR and HPLC.
References
Navigating the Analytical Maze: A Comparative Guide to GC-MS Analysis of Impurities in 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and complex molecules, the purity of starting materials and intermediates is paramount. 2-Cyano-6-fluorobenzoic acid is a key building block in medicinal chemistry, and a thorough understanding of its impurity profile is critical for ensuring the quality, safety, and efficacy of the final products. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of impurities in this compound, offering insights into alternative methods and detailed experimental protocols.
The Analytical Challenge: Identifying and Quantifying Impurities
The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, a likely synthetic pathway involves the multi-step conversion of a substituted benzonitrile. Drawing parallels from the synthesis of similar compounds, such as 2-bromo-6-fluorobenzoic acid which can be synthesized from o-fluorobenzonitrile via nitration, reduction, bromination, diazotization, and hydrolysis, we can anticipate a range of potential impurities.
Predicted Impurities in this compound:
| Impurity Type | Potential Compounds | Rationale |
| Starting Materials | 2-Fluorobenzonitrile | Incomplete conversion during synthesis. |
| Intermediates | Isomers of nitro-2-fluorobenzonitrile, amino-2-fluorobenzonitrile | Carryover from intermediate synthetic steps. |
| Isomeric Byproducts | Isomers of cyanofluorobenzoic acid (e.g., 2-Cyano-3-fluorobenzoic acid) | Non-selective reactions during functional group addition. |
| Reaction Byproducts | Phenolic compounds, dehalogenated species (2-Cyanobenzoic acid) | Side reactions such as hydrolysis of diazonium salts or loss of the fluorine substituent. |
| Residual Solvents | Toluene, Dichloromethane, etc. | Remnants from the reaction and purification steps. |
GC-MS: A Powerful Tool for Volatile Impurity Analysis
GC-MS is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile impurities. Its high resolution and sensitivity, coupled with the structural information provided by mass spectrometry, make it an invaluable tool for purity assessment.
Comparison of Analytical Techniques:
While GC-MS is a cornerstone of impurity analysis, other techniques offer complementary information. The choice of method depends on the nature of the impurities and the analytical objectives.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | High sensitivity and specificity for volatile compounds. Excellent for identification of unknown impurities. | Requires derivatization for non-volatile compounds. May not be suitable for thermally labile molecules. | Volatile organic impurities, residual solvents, and isomeric byproducts (after derivatization). |
| HPLC-UV/MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of polar and non-polar compounds. Non-destructive. | Lower resolution for some volatile compounds compared to GC. | Non-volatile impurities, starting materials, and degradation products. |
| qNMR | Quantitative analysis based on the nuclear magnetic resonance signal. | Highly accurate and precise for quantification without the need for reference standards of impurities. Provides structural information. | Lower sensitivity compared to GC-MS and HPLC. Not suitable for trace analysis. | Quantification of major components and known impurities. |
Experimental Protocol: GC-MS Analysis of this compound
Due to the low volatility of carboxylic acids, a derivatization step is essential prior to GC-MS analysis. Esterification, typically methylation, is a common approach to increase the volatility of the analyte and its impurities.
1. Sample Preparation and Derivatization (Methylation):
-
Reagents: Methanolic HCl (3N) or BF3-Methanol (14%).
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of the methylation reagent (e.g., Methanolic HCl).
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the methyl esters with a non-polar solvent like dichloromethane or hexane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the methyl esters is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
3. Data Analysis:
-
Identification of impurities is achieved by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.
-
Quantification is typically performed by establishing a calibration curve using certified reference standards of the expected impurities. In the absence of standards, area percent normalization can provide a semi-quantitative estimation of impurity levels.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the relationship between synthesis and impurity formation, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of impurities in this compound.
Caption: Logical relationship between the synthetic process and the formation of impurities.
Conclusion
The analysis of impurities in this compound requires a multi-faceted analytical approach. GC-MS, particularly after a derivatization step, stands out as a powerful technique for the identification and quantification of volatile and semi-volatile impurities. By understanding the potential synthetic pathways, researchers can proactively look for likely impurities. For a comprehensive purity assessment, complementing GC-MS with other techniques like HPLC and qNMR is highly recommended. This integrated approach ensures the high quality of this critical chemical intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.
A Comparative Guide to the Analytical Characterization of 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Cyano-6-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound. This document outlines the principles, experimental protocols, and comparative performance of the most relevant analytical techniques, supported by experimental data from related compounds.
Comparison of Analytical Techniques
The characterization of this compound typically involves a combination of chromatographic and spectroscopic methods to confirm its structure and assess its purity. The choice of technique depends on the specific analytical goal, such as qualitative identification, quantitative determination of purity, or the detection of specific impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[1] | Separation based on volatility and partitioning in a gaseous mobile phase, with detection by mass spectrometry.[1] | Intrinsic quantitative analysis based on the nuclear spin properties of atoms in a magnetic field. | Identification of functional groups based on the absorption of infrared radiation.[2] |
| Primary Use | Purity determination and quantification. | Identification and quantification of volatile impurities, often requiring derivatization.[2] | Structural elucidation and confirmation of identity. | Identification of key functional groups (e.g., -CN, -COOH, C-F). |
| Limit of Detection (LOD) | 1 - 10 µg/mL (for 2-Fluorobenzoic acid)[1] | 6 - 44 ng/L (for fluorobenzoic acids, after derivatization)[3] | Typically in the mg range for routine analysis. | Generally not used for trace analysis. |
| Sample Preparation | Dissolution in a suitable solvent.[1] | Derivatization to increase volatility is often necessary.[2] | Dissolution in a deuterated solvent.[2] | Minimal; can be analyzed as a solid or in a solvent. |
| Key Advantages | Robust, reproducible, and widely available. Excellent for purity analysis.[4] | High sensitivity and specificity for volatile compounds. Provides structural information from mass spectra.[3] | Provides unambiguous structural information. Can be used for quantitative analysis (qNMR).[1] | Fast, non-destructive, and provides a unique fingerprint of the molecule. |
| Limitations | May not be suitable for highly volatile or thermally labile compounds. | Non-volatile compounds require derivatization. Potential for thermal degradation of the analyte.[2] | Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. | Limited structural information compared to NMR and MS. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds, such as fluorobenzoic acids, and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general reversed-phase HPLC method with UV detection for assessing the purity of this compound.[2][4]
Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and B.
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the diluent to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Gradient: A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized for good separation.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Based on the UV spectrum of the analyte, likely around 230 nm and 275 nm.[4]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a blank (diluent), the standard solutions, and the sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions to determine the concentration of the analyte in the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the low volatility of carboxylic acids, derivatization is typically required.[2]
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
Procedure:
-
Derivatization: In a vial, dissolve approximately 1 mg of this compound in a suitable solvent (e.g., pyridine). Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS). Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.[2]
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.[2]
-
Injection Mode: Split.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[2]
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Scan Range: m/z 40-450.[2]
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the TMS ester of this compound and any impurities by their retention times and mass spectra. The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are valuable.
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a deuterated solvent in an NMR tube.[2]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule. The spectra of related fluorobenzoic acids can serve as a reference for interpreting the chemical shifts and coupling patterns.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a quick and simple method to confirm the presence of key functional groups.
Instrumentation and Consumables:
-
FTIR spectrometer.
-
Sample holder (e.g., KBr pellet press or ATR accessory).
Procedure:
-
Sample Preparation: The sample can be analyzed as a solid mixed with KBr and pressed into a pellet, or directly on an Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[2]
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound. Expected characteristic peaks include:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.
-
C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹.
-
C≡N stretch (cyano): Sharp band around 2230 cm⁻¹.
-
C-F stretch: Strong band in the 1100-1300 cm⁻¹ region.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the characterization of this compound using the primary analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to 2-Cyano-6-fluorobenzoic Acid and 2-Chloro-6-fluorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of available synthons, halogenated and cyanated benzoic acids serve as critical intermediates. This guide provides a detailed comparison of two such important compounds: 2-Cyano-6-fluorobenzoic acid and 2-Chloro-6-fluorobenzoic acid. We will delve into their synthesis, physical and chemical properties, and reactivity, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in a reaction. The table below summarizes the key properties of this compound and 2-chloro-6-fluorobenzoic acid.
| Property | This compound | 2-Chloro-6-fluorobenzoic Acid |
| CAS Number | 887266-96-8 | 434-75-3[1][2] |
| Molecular Formula | C₈H₄FNO₂ | C₇H₄ClFO₂[1] |
| Molecular Weight | 165.12 g/mol | 174.56 g/mol [1] |
| Melting Point | Not reported | 155-159 °C[1][2] |
| Appearance | Solid | White to gray to brown powder/crystal[1] |
| Purity (typical) | ≥95% | ≥98%[1] |
| Storage | 2-8 °C | 2-8 °C[1] |
| pKa | Not experimentally reported; predicted to be lower (more acidic) than the chloro-analog due to the stronger electron-withdrawing nature of the cyano group. | Not experimentally reported; predicted to be a strong acid due to the ortho-effect of the halogen substituents. |
Synthesis and Accessibility
The synthetic accessibility of a starting material is a critical factor in its practical application. Here, we compare the reported synthetic routes for both compounds.
Synthesis of 2-Chloro-6-fluorobenzoic Acid
A high-yield synthesis of 2-chloro-6-fluorobenzoic acid has been reported via the oxidation of 2-chloro-6-fluorobenzaldehyde. This method provides the target compound in excellent yield.
Experimental Protocol: Oxidation of 2-chloro-6-fluorobenzaldehyde [3]
-
To a solution of 2-chloro-6-fluorobenzamide (1.0 g, 6.31 mmol) in 25 mL of THF and 10 mL of H₂O, add H₃PO₄ (454 mg, 3.78 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add NaClO (1.88 g, 20.81 mmol) and 1.4 mL of H₂O₂ (30% w/w).
-
Continue stirring at room temperature for 3 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (EtOAc).
-
Wash the combined organic layers with 1 M NaOH aqueous solution.
-
Acidify the combined aqueous layer with 1 M HCl to a pH of approximately 1.
-
Extract the aqueous layer again with EtOAc.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum to afford 2-chloro-6-fluorobenzoic acid.
-
Yield: 99%[3]
Caption: Synthetic route to 2-chloro-6-fluorobenzoic acid.
Synthesis of this compound
Proposed Experimental Protocol: Hydrolysis of 2-Cyano-6-fluorobenzonitrile (by analogy)
-
Dissolve 2-cyano-6-fluorobenzonitrile in a 1M aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the reaction mixture to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 2-3.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Separate, dry, and evaporate the organic layer to obtain the desired product.
-
Note: The yield for this specific transformation is not reported and would require experimental validation.
Caption: Proposed synthetic pathway for this compound.
Reactivity and Performance in Synthesis
The electronic properties of the cyano and chloro substituents significantly influence the reactivity of the benzoic acid derivatives. Both are electron-withdrawing groups, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The cyano group is a stronger electron-withdrawing group than the chloro group, which suggests that this compound is the more acidic of the two.
This difference in acidity and electronic density on the aromatic ring can affect their performance in various synthetic transformations.
Amide Bond Formation: A Comparative Outlook
Amide bond formation is a ubiquitous reaction in drug discovery and development. The reactivity of carboxylic acids in these coupling reactions is a key consideration.
General Experimental Protocol: Amide Coupling via Acyl Fluoride
A general protocol for amide bond formation that can be applied to both this compound and 2-chloro-6-fluorobenzoic acid involves the in-situ formation of an acyl fluoride, which is a highly reactive intermediate for coupling with amines, especially for sterically hindered or electronically deactivated substrates.
-
To a solution of the benzoic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or MeCN), add a fluorinating agent (e.g., cyanuric fluoride or XtalFluor-E®) and a suitable base (e.g., pyridine or DIEA).
-
Stir the reaction at room temperature for a designated time to allow for the formation of the acyl fluoride.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Perform a standard aqueous work-up and purify the resulting amide by chromatography or recrystallization.
Expected Performance Differences:
-
Activation of the Carboxylic Acid: Due to the stronger electron-withdrawing nature of the cyano group, this compound is expected to be more readily activated by coupling reagents, potentially leading to faster reaction times for the formation of the active intermediate.
-
Reactivity of the Acyl Halide: The corresponding acyl halide of the cyano-substituted acid is anticipated to be more electrophilic and therefore more reactive towards nucleophilic attack by an amine compared to the chloro-substituted analog.
-
Side Reactions: The nitrile functionality in this compound is generally stable under many amide coupling conditions. However, under harsh basic or acidic conditions, it could potentially undergo hydrolysis. The chloro group is typically inert under standard amide coupling conditions.
Caption: Logical comparison of reactivity in amide synthesis.
Spectroscopic Data Summary
| Spectrum | This compound | 2-Chloro-6-fluorobenzoic Acid |
| ¹H NMR | Aromatic protons typically appear as multiplets in the aromatic region. | (400 MHz, CDCl₃) δ: 7.44-7.37 (m, 1H), 7.31-7.27 (m, 1H), 7.10-7.07 (m, 1H)[3] |
| ¹³C NMR | Characteristic signals for the aromatic carbons, the carboxylic acid carbon, and the nitrile carbon. | Not explicitly reported in the search results. |
| IR | Characteristic absorbances for the carboxylic acid O-H and C=O stretches, and the C≡N stretch of the nitrile group. | Not explicitly reported in the search results. |
| Mass Spec | Expected molecular ion peak and fragmentation pattern corresponding to the structure. | Not explicitly reported in the search results. |
Conclusion
Both this compound and 2-chloro-6-fluorobenzoic acid are valuable reagents for the synthesis of complex molecules in the pharmaceutical and materials science industries.
-
2-Chloro-6-fluorobenzoic acid is readily accessible through a high-yielding synthetic route and its reactivity is well-understood. It serves as a reliable building block where the chloro and fluoro substituents are desired for their electronic and steric properties.
-
This compound , while less documented in terms of a direct, high-yield synthesis, offers the potential for increased reactivity in nucleophilic acyl substitution reactions due to the strong electron-withdrawing nature of the cyano group. The nitrile functionality also provides a handle for further chemical transformations.
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including the desired electronic properties of the final molecule, the need for subsequent functional group transformations, and the importance of reaction kinetics. For applications requiring rapid amide bond formation or where a highly activated carboxylic acid is beneficial, this compound may offer an advantage, provided a reliable synthetic source is available. For more routine applications where high synthetic accessibility and predictable reactivity are key, 2-chloro-6-fluorobenzoic acid remains an excellent choice. Further experimental studies directly comparing the reactivity of these two compounds under various conditions would be highly valuable to the scientific community.
References
- 1. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Ortho-Substituted Cyanobenzoic Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties and Biological Activities
In the landscape of medicinal chemistry, ortho-substituted cyanobenzoic acids represent a class of small molecules with significant potential for therapeutic applications. The strategic placement of a cyano group in the ortho position to a carboxylic acid on a benzene ring, along with an additional substituent, can profoundly influence the molecule's physicochemical properties and biological activities. This guide provides a comparative study of a series of ortho-substituted cyanobenzoic acids, presenting experimental data to aid researchers in the selection and development of novel drug candidates.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Key parameters such as acidity (pKa), melting point, boiling point, and solubility directly impact absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the available data for a selection of ortho-substituted cyanobenzoic acids.
| Compound | Substituent (at C6) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 2-Cyanobenzoic acid | H | C₈H₅NO₂ | 147.13 | 141-144 | 2.80 |
| 2-Cyano-6-hydroxybenzoic acid | OH | C₈H₅NO₃ | 163.13 | 165 | ~2-3 |
| 2-Cyano-6-aminobenzoic acid | NH₂ | C₈H₆N₂O₂ | 162.15 | 128-130 (dec.) | >4 |
| 2-Cyano-6-chlorobenzoic acid | Cl | C₈H₄ClNO₂ | 181.58 | 140-142 | ~2.88 |
| 2-Cyano-6-fluorobenzoic acid | F | C₈H₄FNO₂ | 165.12 | 167-169 | ~3.0 |
| 2-Cyano-6-methylbenzoic acid | CH₃ | C₉H₇NO₂ | 161.16 | 128-130 (dec.) | ~3.5 |
| 2-Cyano-6-nitrobenzoic acid | NO₂ | C₈H₄N₂O₄ | 192.13 | 145-147 | <2 |
Note: Some data points are estimated based on structurally similar compounds due to the limited availability of experimental values in the literature. "dec." indicates decomposition.
Biological Activities: Anticancer and Anti-inflammatory Potential
Ortho-substituted cyanobenzoic acids have been investigated for a range of biological activities, with a particular focus on their potential as anticancer and anti-inflammatory agents. The electronic and steric effects of the substituents play a crucial role in modulating their interaction with biological targets.
Anticancer Activity
Several benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for the ortho-substituted cyanobenzoic acids in this guide are not extensively reported in publicly available literature, related compounds have shown promise. For instance, some benzoic acid derivatives have been reported to exhibit anticancer activity with IC50 values in the micromolar range against cell lines like MCF-7 (breast cancer).[1] The proposed mechanisms often involve the modulation of key signaling pathways implicated in cancer progression, such as the MAPK/ERK pathway.
Anti-inflammatory Activity
Experimental Protocols
To facilitate further research and validation of the presented data, detailed methodologies for key experiments are provided below.
Determination of pKa by UV-Vis Spectrophotometry
The dissociation constant (pKa) of an ionizable compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.
Principle: The absorbance of a solution containing the acidic (HA) and basic (A⁻) forms of the compound is measured at a wavelength where the two species have different molar absorptivities. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the analyte.
-
Preparation of Analyte Stock Solution: Prepare a concentrated stock solution of the ortho-substituted cyanobenzoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Measurement: a. For each pH buffer, prepare a sample by adding a small, constant volume of the analyte stock solution to a fixed volume of the buffer. b. Record the UV-Vis spectrum of each sample. c. Identify the wavelength of maximum absorbance (λmax) for either the acidic or basic form.
-
Data Analysis: Plot the absorbance at the chosen λmax against the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Procedure:
-
Sample Preparation: Add an excess amount of the solid ortho-substituted cyanobenzoic acid to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in experimental design and the potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the comparative study of ortho-substituted cyanobenzoic acids.
Caption: Simplified MAPK/ERK signaling pathway, a potential target for anticancer agents.
Caption: Overview of the NF-κB signaling pathway, a key player in inflammation.
This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of ortho-substituted cyanobenzoic acids. The provided data and protocols are intended to streamline the initial stages of drug discovery and development, encouraging further investigation into this promising class of compounds.
References
Validating the Structure of 2-Cyano-6-fluorobenzoic Acid: A 2D NMR Perspective
A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 2-Cyano-6-fluorobenzoic acid. By presenting experimental data and detailed protocols, we aim to offer a comprehensive resource for selecting the most appropriate methods for small molecule characterization.
Structural Elucidation via 2D NMR Spectroscopy
2D NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for determining the precise connectivity of atoms within a molecule. These experiments provide through-bond correlation data that are essential for assembling the molecular structure.
Experimental Protocols
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm).
Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
1D NMR Spectra Acquisition:
-
¹H NMR: A standard proton spectrum is acquired to identify the chemical shifts, multiplicities, and integration of all proton signals.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of all carbon atoms.
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is crucial for connecting different parts of the molecule.
Data Presentation: 2D NMR Correlations for this compound
The following tables summarize the expected 2D NMR data for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Atom Name | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | 7.85 (dd) | 133.5 |
| H4 | 7.60 (t) | 128.0 |
| H5 | 7.95 (d) | 135.0 |
| C1 | - | 130.0 |
| C2-CN | - | 118.0 |
| C6-F | - | 162.0 (d, ¹JCF) |
| COOH | 13.5 (s, br) | 168.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Key 2D NMR Correlations
| Proton (¹H) | COSY (Correlated ¹H) | HSQC (Correlated ¹³C) | HMBC (Correlated ¹³C) |
| H3 | H4 | C3 | C1, C2-CN, C5 |
| H4 | H3, H5 | C4 | C2-CN, C6-F |
| H5 | H4 | C5 | C1, C3, C6-F |
| COOH | - | - | C1, C2-CN |
Visualization of 2D NMR Data
The connectivity information derived from 2D NMR can be visualized to provide a clear picture of the molecular structure.
Caption: Key HMBC correlations confirming the structure of this compound.
Caption: COSY correlations showing the connectivity of aromatic protons.
Comparison with Alternative Analytical Techniques
While 2D NMR is highly informative, other techniques provide complementary data for a comprehensive structural validation.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry. | Unambiguous structure determination. | Requires soluble sample, relatively large sample amount, longer acquisition times. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Gold standard for absolute structure confirmation. | Requires a suitable single crystal, structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide direct connectivity information, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For a compound like this compound, this technique would precisely determine bond lengths, bond angles, and the overall molecular geometry, including the planarity of the benzene ring and the conformation of the carboxylic acid and cyano groups. While no crystal structure for the title compound is publicly available, data for the closely related 2-chloro-6-fluorobenzoic acid reveals a dimeric structure in the solid state formed through hydrogen bonding of the carboxylic acid groups.
Mass Spectrometry
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and information about its fragmentation pattern. For this compound (C₈H₄FNO₂), the expected molecular ion peak would be at an m/z of 165. Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) or the cyano group (-CN). While MS can confirm the molecular formula, it generally cannot distinguish between isomers without tandem MS (MS/MS) experiments and detailed fragmentation analysis.
Conclusion
The structural validation of this compound is most robustly achieved through a combination of analytical techniques. 2D NMR spectroscopy stands out as the most powerful method for elucidating the detailed atomic connectivity in solution. When complemented by X-ray crystallography for solid-state confirmation and mass spectrometry for molecular weight and fragmentation analysis, researchers can have the highest confidence in the determined structure. This multi-faceted approach is essential for ensuring the integrity of chemical entities in research and development.
References
A Comparative Guide to Purity Determination of 2-Cyano-6-fluorobenzoic Acid: Acid-Base Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical quality attribute for active pharmaceutical ingredients (APIs) and key chemical intermediates. For a compound such as 2-Cyano-6-fluorobenzoic acid, which serves as a valuable building block in organic synthesis and drug discovery, ensuring high purity is paramount for the reliability and reproducibility of downstream applications.[1] This guide provides a comparative analysis of the classical acid-base titration method against modern chromatographic techniques for the purity assessment of this compound.
This document outlines the experimental protocols for acid-base titration and High-Performance Liquid Chromatography (HPLC), presents a comparative data summary (using a structurally similar compound as a model), and discusses the relative advantages and limitations of each technique.
Comparison of Analytical Techniques
A comprehensive assessment of a compound's purity often involves orthogonal analytical techniques. While acid-base titration provides a quantitative measure of the bulk acidic content, chromatographic methods offer a more detailed impurity profile.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Quantitative purity based on the total acidity of the sample. | Cost-effective, rapid, and provides high precision for bulk assay. | Non-specific; it cannot distinguish between the target acid and other acidic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (% area), detection, and quantification of non-volatile impurities. | High resolution, sensitivity, and specificity for impurity profiling. | Requires a reference standard for absolute quantification and is more expensive in terms of instrumentation and solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and structural elucidation of impurities. | Requires derivatization for non-volatile compounds like carboxylic acids; not suitable for thermally labile compounds. |
Experimental Protocols
Purity Determination by Acid-Base Titration
This protocol details the determination of this compound purity via titration with a standardized sodium hydroxide solution.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%) or Methanol
-
Deionized water
-
Phenolphthalein indicator solution (0.5% in 50% ethanol)
-
Analytical balance
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 25 mL of ethanol or methanol to dissolve the sample. Gentle warming may be applied if necessary to ensure complete dissolution. Then, add 25 mL of deionized water.
-
Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should be colorless.
-
Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume. Titrate the this compound solution with the NaOH solution while continuously stirring.
-
Endpoint Determination: Continue the titration until the first permanent faint pink color is observed. This indicates the endpoint of the titration. Record the final volume of the NaOH solution used.
-
Blank Titration: Perform a blank titration using the same quantities of solvents and indicator but without the this compound sample to account for any acidity in the solvents.
-
Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = [(V_sample - V_blank) * M_NaOH * MW] / (W_sample * 10)
Where:
-
V_sample = Volume of NaOH solution used for the sample titration (mL)
-
V_blank = Volume of NaOH solution used for the blank titration (mL)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of this compound (165.12 g/mol )
-
W_sample = Weight of the this compound sample (g)
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity determination of this compound using reversed-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound reference standard and sample
Chromatographic Conditions (Typical):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point is a linear gradient from 30% B to 100% B over 15-20 minutes. The gradient should be optimized for good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm or 275 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a similar concentration.
-
Analysis: Inject a blank (solvent), the standard solutions, and the sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standard solutions. Determine the concentration of this compound in the sample and calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
Quantitative Data Summary
| Analytical Method | Purity (%) | Source of Variation/Notes |
| Assay by Titration | 99.8% | Represents total acidity. Can be >100% if acidic impurities are present. |
| Assay by HPLC (% Area) | 99.5% | Represents the area of the main peak relative to all detected peaks. |
| Impurity 1 (by HPLC) | 0.25% | e.g., a related structural isomer. |
| Impurity 2 (by HPLC) | 0.15% | e.g., unreacted starting material. |
| Total Impurities (by HPLC) | 0.5% | Sum of all impurity peaks. |
Note: The titration assay can yield a result slightly over 100% due to the presence of other acidic impurities that also react with the titrant.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both acid-base titration and HPLC analysis.
Caption: A workflow for purity determination by acid-base titration.
Caption: A workflow for purity determination by HPLC.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, acid-base titration offers a rapid, cost-effective, and precise method for determining the overall assay of the acidic content. It is particularly useful for confirming the bulk purity of a synthesized batch.
However, to gain a comprehensive understanding of the impurity profile, HPLC is the recommended orthogonal technique. It provides the specificity to separate and quantify individual impurities, which is crucial for drug development and for understanding the impact of process-related impurities on the final product's quality.
For a complete characterization, especially during process development or for troubleshooting, a combination of both acid-base titration and a high-resolution chromatographic method like HPLC is advisable. This dual approach ensures both the accuracy of the bulk purity and a detailed profile of any minor components.
References
A Comparative Guide to Reference Standards for 2-Cyano-6-fluorobenzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the analysis of 2-Cyano-6-fluorobenzoic acid reference standards. Ensuring the accuracy and reliability of analytical data is paramount in research and drug development, and the quality of the reference standard is a critical determinant. This document outlines key analytical techniques, presents detailed experimental protocols, and offers a framework for comparing the performance of commercially available standards.
Introduction to this compound and the Importance of High-Purity Reference Standards
This compound is a versatile synthetic intermediate used in the discovery and development of novel pharmaceutical compounds.[1] Its unique substitution pattern, featuring both a cyano and a fluoro group, makes it a valuable building block for creating complex molecular architectures.[1] The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a substance. The use of a well-characterized reference standard is essential for:
-
Accurate quantification: Determining the precise amount of this compound in a sample.
-
Impurity profiling: Identifying and quantifying any process-related impurities or degradation products.
-
Method validation: Ensuring that analytical methods are accurate, precise, and reproducible.
-
Regulatory compliance: Meeting the stringent requirements of regulatory agencies.
Commercially Available Reference Standards
Several chemical suppliers offer this compound, often with stated purity levels. While a comprehensive, independent comparative study is not publicly available, researchers can source this material from various vendors. The table below provides a sample of suppliers and their advertised purities. It is crucial for laboratories to perform their own comprehensive analysis to verify the quality of any procured standard.
| Supplier | Stated Purity | CAS Number |
| Apollo Scientific | Not specified | 887266-96-8[2] |
| SynQuest Laboratories | Not specified | 887266-96-8[3] |
| ChemShuttle | 95% | 887266-96-8 |
| Astatech | 95% (for Methyl 2-cyano-6-fluorobenzoate) | Not Applicable |
| Aladdin Scientific | 97% (for 5-Cyano-2-fluorobenzoic acid) | 146328-87-2 |
Note: The purity of related isomers or derivatives, such as 5-Cyano-2-fluorobenzoic acid, should not be assumed to be indicative of the quality of this compound.
Analytical Techniques for Quality Assessment
A multi-faceted analytical approach is necessary to thoroughly characterize a this compound reference standard. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Framework for Comparison
The following table provides a template for summarizing quantitative data from the analysis of different lots or suppliers of this compound reference standards.
| Parameter | Supplier A (Lot X) | Supplier B (Lot Y) | Supplier C (Lot Z) | Acceptance Criteria |
| Purity by HPLC (% Area) | 99.8% | 99.5% | 99.9% | ≥ 99.5% |
| Major Impurity (% Area) | 0.15% | 0.30% | 0.08% | ≤ 0.20% |
| Total Impurities (% Area) | 0.20% | 0.50% | 0.10% | ≤ 0.50% |
| Water Content (Karl Fischer) | 0.1% | 0.2% | 0.05% | ≤ 0.2% |
| Residual Solvents (GC-HS) | Meets USP <467> | Meets USP <467> | Meets USP <467> | Meets USP <467> |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Assay (vs. Primary Standard) | 99.7% | 99.4% | 99.9% | 99.0% - 101.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed.
Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm and 275 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of diluent to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all peaks and multiplying by 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for acidic compounds to improve their volatility.
Instrumentation and Consumables:
-
GC system with a Mass Spectrometric detector.
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
-
Derivatizing agent: BF₃·MeOH (Boron trifluoride-methanol).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu.
Sample Preparation (Derivatization):
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 1 mL of BF₃·MeOH.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and qNMR
NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Suitable deuterated solvent (e.g., DMSO-d₆).
¹H NMR Data for this compound (Literature Values): While specific ¹H NMR data for this compound is not readily available in the provided search results, related fluorobenzoic acid spectra are documented.[4][5][6][7][8] The expected spectrum would show characteristic aromatic proton signals influenced by the fluorine and cyano substituents.
Quantitative NMR (qNMR) Protocol:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.
Mandatory Visualizations
References
- 1. This compound|CAS 887266-96-8 [benchchem.com]
- 2. 887266-96-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. CAS 887266-96-8 | 4637-3-97 | MDL MFCD07368776 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. rsc.org [rsc.org]
- 5. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Inter-laboratory Analysis of 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Cyano-6-fluorobenzoic acid. While specific inter-laboratory proficiency testing data for this compound is not publicly available, this document compiles and compares common analytical techniques used for similar fluorobenzoic acid derivatives. The information is intended to assist laboratories in selecting and validating appropriate methods for their specific research and development needs. The performance data presented is collated from various studies on related fluorinated benzoic acids and serves as a benchmark for expected performance.
Comparison of Analytical Techniques
The primary methods for the analysis of fluorobenzoic acids include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Table 1: Performance Comparison of Analytical Methods for Fluorobenzoic Acid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1] | High-resolution separation with a liquid mobile phase, coupled with highly selective and sensitive mass spectrometric detection.[2] |
| Limit of Detection (LOD) | 1 - 10 µg/mL[1] | 8 - 37 ng/L (after derivatization)[2][3] | 0.01 - 0.05 ng/mL[2] |
| Sample Preparation | Typically dilution in a suitable solvent.[4] | Solid-Phase Extraction (SPE) and derivatization are often required.[3] | Direct analysis after dilution or SPE for complex matrices.[2] |
| Key Advantages | Robust, cost-effective, and widely available.[4] | High sensitivity for trace analysis and identification of volatile impurities.[1][3] | Excellent sensitivity and selectivity, suitable for complex matrices and ultra-trace analysis.[2] |
| Considerations | Lower sensitivity compared to MS-based methods. | Derivatization step can be time-consuming.[5] | Higher instrument and maintenance costs. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for fluorobenzoic acids and can be adapted for this compound with appropriate validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[5] To ensure consistent retention and sharp peak shape for the acidic analyte, the pH of the mobile phase should be controlled to be at least 1.5 to 2 pH units below the pKa of the analyte.[4]
-
Gradient: A gradient elution may be used to ensure adequate separation from any impurities. For example, starting with 70% aqueous phase and 30% organic phase, with a linear gradient to 100% organic phase over 15-20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at the λmax of this compound (e.g., ~230 nm and ~275 nm for 2-Fluorobenzoic acid).[4][5]
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of a this compound reference standard in the same diluent as the sample.
-
Prepare a series of calibration standards by diluting the stock solution.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and suitable for identifying and quantifying volatile impurities. Derivatization is necessary for acidic compounds like this compound to enhance their volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]
-
Derivatization:
-
Column: A non-polar or medium-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) is typically used.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[1][3]
-
Carrier Gas: Helium at a constant flow.[3]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: m/z 40-400.[1]
-
Sample Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for the quantification of this compound, especially at trace levels in complex matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole or other tandem mass spectrometer.[2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water is often effective.[6]
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for acidic compounds.[6]
-
MS/MS Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode, which involves monitoring a specific precursor ion to product ion transition, providing high selectivity and sensitivity.[2]
-
Sample Preparation: For complex matrices, sample preparation may involve SPE to remove interferences and pre-concentrate the analyte.[2] In simpler matrices, a simple "dilute and shoot" approach may be sufficient.
Visualized Workflows and Relationships
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Cyano-6-fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Cyano-6-fluorobenzoic acid is critical to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, and adherence to established protocols is mandatory. This guide provides a detailed, step-by-step procedure for its safe handling and disposal in a laboratory setting.
Hazard Profile and Safety Summary
This compound presents several health risks. Understanding these hazards is the first step in safe handling and disposal. Personal Protective Equipment (PPE) is mandatory at all stages of handling this chemical.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Face Protection: A face shield may be necessary when handling larger quantities or when there is a risk of splashing.
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][2] | H319 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | H335 |
Source: Information synthesized from multiple Safety Data Sheets.
Experimental Protocol: Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This procedure applies to the pure solid compound, contaminated labware (e.g., weighing boats, gloves), and solutions containing the chemical.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its toxic and irritant properties, this compound must be treated as hazardous chemical waste.[3][4] It must not be disposed of in regular trash or down the drain.[3][4]
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, as well as contaminated disposable items like gloves, weighing paper, and paper towels, in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, it should be collected in a compatible liquid hazardous waste container. Do not mix incompatible waste streams.
-
Step 2: Container Selection and Preparation
-
Choose a Compatible Container:
-
Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
Ensure the container is compatible with all components of the waste. For instance, do not store corrosive materials in metal containers.
-
The container must be clean and dry. Never use a container that previously held an incompatible chemical without thorough decontamination.
-
-
Inspect the Container: Check for any cracks, leaks, or other damage before use.
Step 3: Waste Accumulation and Labeling
-
Label the Container Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[5]
-
Complete the Label: Using a pencil or solvent-resistant pen, fill out the label with the following information[4][6]:
-
The words "Hazardous Waste".
-
Full Chemical Name: "this compound". List all components, including solvents and their approximate percentages, if it is a mixed waste stream.
-
Hazard Identification: Check the boxes for "Toxic" and "Irritant".
-
Generator Information: Your name, lab number (e.g., PI name, room number), and contact information.
-
-
Add Waste Safely:
-
When adding waste, do so in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
-
Keep the container securely closed at all times, except when adding waste.
-
Do not fill liquid containers more than 75-80% full to allow for vapor expansion.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area must be at or near the point of waste generation.
-
Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks or spills.
-
Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste types separated.
Step 5: Arranging for Disposal
-
Monitor Accumulation Limits: Be aware of your institution's limits for waste accumulation (e.g., volume limits and time limits, typically several months).
-
Request a Pickup: Once the container is full or the time limit is approaching, submit a chemical waste collection request to your institution's EHS department.
-
Do Not Abandon: Never leave chemical waste unattended or unmanaged. Ensure a clear and continuous chain of custody until the waste is collected by authorized personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyano-6-fluorobenzoic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Cyano-6-fluorobenzoic acid. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., Neoprene or Butyl Rubber) over a standard nitrile inner glove. | Provides robust protection against skin irritation. Nitrile gloves alone offer poor resistance to aromatic hydrocarbons and should not be used for prolonged contact.[2][3] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | To be used in a certified chemical fume hood. If weighing outside a ventilated enclosure is unavoidable, a NIOSH-approved N-95 respirator is required.[4] | Minimizes inhalation of the powdered chemical, which can cause respiratory tract irritation. |
Step-by-Step Operational Plan for Handling
This section details the procedural workflow for safely weighing and dissolving this compound.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as specified in the table above.
-
Prepare a designated work area within a certified chemical fume hood. Cover the work surface with absorbent bench paper.[5]
-
-
Weighing (Tare Method):
-
Place a labeled, empty container with a lid on the balance and tare it to zero.[5][6]
-
Move the tared container to the chemical fume hood.
-
Carefully add the this compound powder to the container. Use a spatula and avoid generating dust.[5][7]
-
Securely close the lid of the container.
-
Return the closed container to the balance to record the weight.
-
If weight adjustments are necessary, perform them inside the fume hood.[5][6]
-
-
Dissolution:
-
With the container inside the fume hood, slowly add the desired solvent.
-
Mix the solution using appropriate laboratory techniques (e.g., magnetic stirrer) until the solid is fully dissolved.
-
Disposal Plan
Proper disposal of this compound and any associated materials is crucial to prevent environmental contamination.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Protocol |
| Solid this compound | Dispose of in a clearly labeled hazardous waste container for "Halogenated Organic Solids." |
| Solutions containing this compound | Collect in a designated, sealed hazardous waste container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste. |
| Contaminated Labware (e.g., weigh paper, pipette tips) | Dispose of in the "Halogenated Organic Solids" waste container. |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate in the "Halogenated Organic Liquid Waste" container. |
All hazardous waste must be managed according to your institution's Environmental Health and Safety (EHS) guidelines. Ensure waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
For any significant spill, evacuate the area and contact your institution's EHS department immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
